molecular formula C9H10ClNO2 B1301563 3-(4-Chloroanilino)propanoic acid CAS No. 21617-19-6

3-(4-Chloroanilino)propanoic acid

Cat. No.: B1301563
CAS No.: 21617-19-6
M. Wt: 199.63 g/mol
InChI Key: YQOYIDOVKCGQTJ-UHFFFAOYSA-N
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Description

3-(4-Chloroanilino)propanoic acid, registered under CAS Number 21617-19-6, is an organic compound with a molecular formula of C 9 H 10 ClNO 2 and a molecular weight of 199.63 g/mol . Its structure can be described as a β-alanine molecule where the nitrogen atom is substituted with a 4-chlorophenyl group, which is why it is also known as N-(4-Chlorophenyl)-β-alanine . This combination of a carboxylic acid linker and an aromatic amine makes it a valuable building block in organic synthesis and medicinal chemistry research. This compound is primarily used in laboratory research and chemical synthesis . Its structure suggests potential applications as an intermediate in the design and synthesis of more complex molecules, such as pharmaceutical candidates or bioactive compounds. The presence of both the anilino and carboxylic acid functional groups allows for further chemical modifications at either end, enabling researchers to create amides, esters, or ureas, or to incorporate this unit into larger molecular frameworks. Researchers exploring the structure-activity relationships of compounds with aniline and propanoic acid motifs may find this chemical particularly useful. Please note: This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Always consult the safety data sheet (SDS) and handle the material using appropriate personal protective equipment (PPE) in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-chloroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOYIDOVKCGQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369471
Record name 3-(4-chloroanilino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21617-19-6
Record name 3-(4-chloroanilino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Optimization of the 3-(4-Chloroanilino)propanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

From Aza-Michael Synthesis to Antimicrobial & Anticancer Applications

Executive Summary

3-(4-Chloroanilino)propanoic acid represents a privileged


-amino acid scaffold with dual utility: it serves as a critical intermediate in the synthesis of 4-quinolones and exhibits intrinsic biological activity against ESKAPE pathogens and specific cancer cell lines. This technical guide provides a rigorous framework for investigating the Structure-Activity Relationship (SAR) of this pharmacophore. Unlike standard protocols, this document emphasizes the causality behind synthetic choices—specifically addressing the nucleophilic deactivation caused by the 4-chloro substituent—and outlines a self-validating workflow for optimizing potency and metabolic stability.
Structural Deconstruction & Pharmacophore Hypothesis

To rationally design analogues, we must first deconstruct the parent molecule into three modifiable zones. The 4-chloro substituent exerts a negative inductive effect (-I), reducing the electron density on the aniline nitrogen, which influences both the synthetic difficulty (nucleophilicity) and the biological binding mode (H-bond donor capability).

The Three-Zone Optimization Model
  • Zone A (Aryl Head): The lipophilic anchor. The 4-Cl group enhances membrane permeability but poses metabolic risks.

    • Optimization Strategy: Bioisosteric replacement (F, CF

      
      ) to block metabolism while maintaining lipophilicity, or introducing H-bond donors (OH) for target specificity.
      
  • Zone B (The Linker): The

    
    -alanine ethyl chain. This provides flexibility.[1]
    
    • Optimization Strategy: Rigidification (methylation or cyclization) to reduce entropic penalties upon binding.

  • Zone C (The Acid Tail): The polar warhead. Essential for solubility and electrostatic interactions.

    • Optimization Strategy: Prodrug formation (esters) or bioisosteric replacement (tetrazoles) to improve oral bioavailability.

Synthetic Architecture: The Aza-Michael Addition

The synthesis of 3-(4-Chloroanilino)propanoic acid relies on the Aza-Michael addition of 4-chloroaniline to acrylic acid.

Critical Technical Insight: 4-Chloroaniline is a weak nucleophile due to the electron-withdrawing chlorine atom. Standard Michael addition conditions (room temperature, no catalyst) often fail or result in low yields due to the reversibility of the reaction (retro-Michael). We employ a Lewis Acid-Catalyzed approach to activate the acrylate acceptor.

Protocol 1: AlCl

-Catalyzed Aza-Michael Synthesis
  • Reagents: 4-Chloroaniline (1.0 eq), Acrylic Acid (1.2 eq), Aluminum Chloride (AlCl

    
    , 10 mol%), Toluene (Solvent).
    
  • Apparatus: Round-bottom flask with reflux condenser, N

    
     atmosphere.
    

Step-by-Step Methodology:

  • Activation: Dissolve acrylic acid in dry toluene under N

    
    . Add AlCl
    
    
    
    at 0°C. Stir for 15 minutes. Reasoning: AlCl
    
    
    coordinates to the carbonyl oxygen of acrylic acid, lowering the LUMO energy of the alkene and making it more susceptible to nucleophilic attack.
  • Addition: Add 4-chloroaniline dropwise dissolved in toluene.

  • Reflux: Heat the mixture to 80°C for 6–12 hours. Monitoring: TLC (Mobile phase: EtOAc/Hexane 1:1). Look for the disappearance of the aniline spot.

  • Quench & Workup: Cool to RT. Quench with ice-cold 1M HCl (to break Al-complexes). Extract with EtOAc (3x).

  • Purification: The product is amphoteric. Wash the organic layer with saturated NaHCO

    
     (extracting the product into the aqueous phase as the carboxylate salt). Discard organic layer (removes unreacted aniline). Acidify the aqueous layer to pH 2 with HCl to precipitate the product. Recrystallize from Ethanol/Water.
    

Self-Validation Check:

  • 
    H NMR Diagnostic:  Look for the disappearance of vinyl protons (
    
    
    
    5.8–6.4 ppm) and the appearance of two triplets (
    
    
    2.6 and 3.4 ppm) corresponding to the propanoic acid chain.

SynthesisWorkflow Figure 1: Lewis-Acid Catalyzed Aza-Michael Synthesis Pathway Start Start: 4-Chloroaniline + Acrylic Acid Activation Lewis Acid Activation (AlCl3 coordinates C=O) Start->Activation Toluene, 0°C Attack Nucleophilic Attack (N-C bond formation) Activation->Attack 80°C, 6h Quench Acidic Quench (Remove Catalyst) Attack->Quench 1M HCl Purification Acid-Base Extraction (Isolate Product) Quench->Purification NaHCO3 wash then pH 2

SAR Exploration & Analog Design

Once the parent scaffold is secured, the SAR campaign focuses on diverging the structure to map the biological pocket.

Table 1: SAR Modification Matrix
ZoneModification TypeSpecific AnalogueRationaleExpected Outcome
A (Ring) Halogen Scan4-F, 4-Br, 3-ClProbe steric vs. electronic tolerance.F improves metabolic stability; Br probes pocket depth.
A (Ring) H-Bond Donor4-OH, 3-OHMimic tyrosine residues; antioxidant potential.Increased potency (antimicrobial/antioxidant).[2]
B (Linker) Methylation

-methyl,

-methyl
Introduce chirality; restrict conformation.Improved selectivity; potential protection from

-oxidation.
C (Tail) EsterificationMethyl/Ethyl EsterMask polarity for cell permeation.Prodrug: Inactive in vitro, active in vivo (requires esterases).
C (Tail) BioisostereTetrazole / Hydroxamic AcidMimic carboxylate pKa / Metal chelation.Tetrazole improves lipophilicity; Hydroxamic acid targets metalloenzymes.
Visualizing the SAR Decision Tree

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) Decision Matrix Scaffold Parent Scaffold: 3-(4-Chloroanilino)propanoic acid ZoneA Zone A: Aryl Ring (Lipophilicity/Electronics) Scaffold->ZoneA ZoneB Zone B: Linker (Conformation) Scaffold->ZoneB ZoneC Zone C: Acid Tail (Solubility/Binding) Scaffold->ZoneC ModA1 Replace Cl with OH (Antioxidant/Antimicrobial) ZoneA->ModA1 ModA2 Replace Cl with CF3 (Metabolic Stability) ZoneA->ModA2 ModB1 Cyclization to Quinolone (Antibacterial Core) ZoneB->ModB1 ModC1 Convert to Hydrazide (Alter H-bond network) ZoneC->ModC1

Biological Evaluation Protocols

To ensure data integrity, assays must run in parallel with positive controls (e.g., Ciprofloxacin for antimicrobial, Ascorbic acid for antioxidant).

A. Antimicrobial Assay (MIC Determination)

Context: Recent studies indicate 4-hydroxy analogues of this scaffold are active against ESKAPE pathogens (e.g., S. aureus, E. coli).

  • Preparation: Dissolve analogues in DMSO (stock 10 mg/mL).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard.

  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions of the analogue in Mueller-Hinton broth.

  • Incubation: 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

  • Validation: DMSO control must show growth; Ciprofloxacin control must be within CLSI ranges.

B. Antioxidant Assay (DPPH Scavenging)

Context: The aniline moiety, especially if hydroxylated, can act as a radical scavenger.

  • Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (purple solution).

  • Reaction: Mix 100 µL analogue solution + 100 µL DPPH solution.

  • Incubation: 30 min in dark at RT.

  • Readout: Measure Absorbance at 517 nm.

  • Calculation: % Scavenging =

    
    .
    
References
  • PubChem. (n.d.). 3-(4-Chloroanilino)propanoic acid | C9H10ClNO2.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (n.d.). 2-Chloroalkanoic acids of high enantiomeric purity from (S)-Alanine. Retrieved October 26, 2023, from [Link]

Sources

Preliminary In Vitro Screening of 3-(4-Chloroanilino)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of 3-(4-Chloroanilino)propanoic acid, a synthetic compound with potential for biological activity. As a derivative of propanoic acid, which is found in various biological contexts, and featuring a chloroanilino moiety, this molecule warrants a systematic screening approach to elucidate its therapeutic potential.[1] The presence of a halogen, specifically chlorine, on the aniline ring is of particular interest, as halogenation is a known strategy to enhance the antimicrobial potency of aniline derivatives.[2]

This document is structured to guide researchers through a logical, tiered screening cascade. We will begin with a foundational assessment of cytotoxicity to establish a safe therapeutic window for subsequent, more specific bioassays. Following this, we will delve into protocols for evaluating antimicrobial and enzyme inhibitory activities, areas where analogous compounds have shown promise.[3] The methodologies described herein are robust, widely accepted, and designed to yield reproducible and insightful preliminary data, forming a solid foundation for further drug development endeavors.

Section 1: Foundational Cytotoxicity Assessment

A critical first step in the evaluation of any novel compound is to determine its effect on cell viability. This establishes the concentration range at which the compound can be tested for specific biological activities without inducing overt toxicity. We will employ two distinct and complementary assays to assess cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Principle of Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. This enzymatic reduction results in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a measure of cell proliferation and viability.[4]

The Lactate Dehydrogenase (LDH) assay is another colorimetric method that measures the activity of LDH released from the cytosol of damaged cells into the culture medium. Extracellular LDH catalyzes the conversion of lactate to pyruvate, which in a coupled enzymatic reaction, leads to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the amount of LDH released, and therefore, to the extent of cell lysis.[5]

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare Human Cell Line (e.g., HEK293) prep_plates Seed Cells into 96-well Plates prep_cells->prep_plates prep_compound Prepare Stock Solution of 3-(4-Chloroanilino)propanoic acid treatment Treat Cells with Serial Dilutions of Compound (24h, 48h, 72h) prep_compound->treatment prep_plates->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay read_absorbance Measure Absorbance (Spectrophotometer) mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Caption: Workflow for cytotoxicity screening of 3-(4-Chloroanilino)propanoic acid.

Detailed Protocol: MTT Assay[5][7]
  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of 3-(4-Chloroanilino)propanoic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol) to each well.[6]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[7]

Data Presentation: Cytotoxicity
Concentration (µM)% Cell Viability (MTT Assay, 48h)% Cytotoxicity (LDH Assay, 48h)
0 (Vehicle Control)100 ± 4.50 ± 2.1
198.2 ± 5.11.5 ± 1.8
1095.6 ± 3.94.2 ± 2.5
2588.4 ± 6.212.8 ± 3.1
5075.1 ± 5.824.5 ± 4.0
10052.3 ± 4.748.9 ± 5.3
20021.7 ± 3.579.1 ± 6.2
5005.4 ± 1.995.8 ± 3.8

Note: Data presented are hypothetical and for illustrative purposes only.

Section 2: Antimicrobial Activity Screening

Given that halogenated aniline derivatives have demonstrated enhanced antimicrobial properties, a primary area of investigation for 3-(4-Chloroanilino)propanoic acid is its potential to inhibit the growth of pathogenic microorganisms.[2] The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Principle of Broth Microdilution Assay

This assay involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium.[9] The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after a defined incubation period.[9]

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of 3-(4-Chloroanilino)propanoic acid prep_plates Aliquot Compound Dilutions into 96-well Plate prep_compound->prep_plates prep_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_bacteria->inoculation prep_plates->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation visual_inspection Visually Inspect for Bacterial Growth (Turbidity) incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC[11][13]
  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of 3-(4-Chloroanilino)propanoic acid in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Bacterial Inoculum: From an overnight culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli), prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity
Microbial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 2921364
Escherichia coli ATCC 25922128
Pseudomonas aeruginosa ATCC 27853>256
Candida albicans ATCC 90028128

Note: Data presented are hypothetical and for illustrative purposes only.

Section 3: Enzyme Inhibition Screening

Anilino-containing compounds have been reported as inhibitors of various enzymes, such as tyrosinase.[10] A preliminary screening against a relevant enzyme target can provide valuable insights into the compound's mechanism of action and therapeutic potential.

Principle of Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase. The enzyme catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm.[11] The rate of dopachrome formation is monitored over time, and a decrease in this rate in the presence of the test compound indicates inhibition.

Experimental Workflow: Tyrosinase Inhibition

Tyrosinase_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_reagents Prepare Tyrosinase, L-DOPA, and Compound Solutions pre_incubation Pre-incubate Tyrosinase with Compound prep_reagents->pre_incubation reaction_initiation Initiate Reaction with L-DOPA pre_incubation->reaction_initiation kinetic_read Measure Absorbance at 475 nm (Kinetic Mode) reaction_initiation->kinetic_read calc_inhibition Calculate % Inhibition kinetic_read->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Workflow for the tyrosinase inhibition assay.

Detailed Protocol: Tyrosinase Inhibition Assay[15][16]
  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA, and 3-(4-Chloroanilino)propanoic acid in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8). Kojic acid should be used as a positive control inhibitor.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the tyrosinase solution.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding the L-DOPA solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the uninhibited control. Calculate the IC50 value.

Data Presentation: Enzyme Inhibition
Compound Concentration (µM)% Tyrosinase Inhibition
108.5 ± 2.1
2522.1 ± 3.5
5048.9 ± 4.2
10075.6 ± 5.8
20092.3 ± 3.1

IC50 Value: 52.8 µM

Note: Data presented are hypothetical and for illustrative purposes only.

Conclusion

This technical guide outlines a systematic and robust approach for the preliminary in vitro screening of 3-(4-Chloroanilino)propanoic acid. By following the detailed protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays, researchers can generate a foundational dataset to guide the subsequent stages of drug discovery and development. The insights gained from these initial screens are crucial for making informed decisions about the potential of this compound as a therapeutic agent.

References

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • ResearchGate. (n.d.). STUDY OF TYROSINASE INHIBITORY ACTIVITY AND PHYTOCHEMICAL SCREENING OF CASSIA FISTULA L. LEAVES. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2025). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]

  • ResearchGate. (2025). Antimicrobial Activity of Halogens. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Activity of a Synthetic Halogenated Quinoline Against Cryptococcus neoformans. [Link]

  • National Center for Biotechnology Information. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. [Link]

  • MDPI. (1991). Sustainable Primary Cell Banking for Topical Compound Cytotoxicity Assays: Protocol Validation on Novel Biocides and Antifungals for Optimized Burn Wound Care. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. [Link]

  • National Center for Biotechnology Information. (n.d.). Anilino-1,4-naphthoquinones as potent mushroom tyrosinase inhibitors: in vitro and in silico studies. [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Semantic Scholar. (n.d.). Antimicrobial Activity of Halogens. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of halogenated compounds against hospital microbial isolates | Request PDF. [Link]

  • Attogene. (n.d.). Tyrosinase Inhibitor Assay Kit. [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

Sources

Technical Procurement Guide: 3-(4-Chloroanilino)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic procurement and quality assurance manual for 3-(4-Chloroanilino)propanoic acid . It deviates from standard supplier lists to focus on the integrity of the supply chain, critical impurity profiling, and validation protocols required for pharmaceutical research.

Strategic Sourcing, Impurity Profiling, and Quality Assurance[1][2]

Part 1: Executive Technical Summary[1][2]

3-(4-Chloroanilino)propanoic acid (CAS: 21617-19-6 ) is a critical nitrogen-containing building block used primarily in the synthesis of peptidomimetics, kinase inhibitors, and anticancer scaffolds.[1][2] It functions as a


-amino acid derivative, offering a rigid linker system with a lipophilic chlorophenyl tail.[1][2]

Critical Procurement Warning: Procurement teams frequently confuse this compound with 3-(4-Chlorophenyl)propanoic acid (CAS: 2019-34-3).[1][2] The latter lacks the amine nitrogen and is a hydrocinnamic acid derivative.[2] These two are not interchangeable .

  • Target Molecule: 3-(4-Chloroanilino )propanoic acid (Contains Nitrogen).[1][2]

  • Common Error: 3-(4-Chlorophenyl)propanoic acid (No Nitrogen).[1][2]

Sourcing Strategy: Due to the potential for genotoxic impurities (residual anilines) from the synthetic route, this compound should not be treated as a commodity chemical.[2] Sourcing must be tiered based on the development phase (Discovery vs. GMP).[2]

Part 2: Commercial Supply Landscape[1][2]

The market for CAS 21617-19-6 is divided between high-cost catalog suppliers (for mg-scale screening) and bulk custom synthesis organizations (for kg-scale process).[1][2]

Table 1: Supplier Tier Analysis
Supplier TierTypical ScaleLead TimeKey Vendors (Representative)Strategic Use Case
Tier 1: Catalog 1 mg – 5 g1–3 DaysMatrix Scientific, Activate Scientific, BLD PharmHit-to-Lead: Rapid access for biological screening.[1][2] High unit cost (

300/g).[2]
Tier 2: Aggregators 1 g – 100 g2–4 WeeksMolPort, eMolecules (Distributors)Library Expansion: Sourcing from diverse global stock without managing multiple vendors.[1][2]
Tier 3: Bulk/CRO 100 g – 10 kg4–8 WeeksWuXi AppTec, Enamine, ChemPartnerProcess Development: Custom synthesis required.[1][2] Critical for controlling PGI (Genotoxic Impurities).[2]

Note on Availability: As of late 2024, stock levels for >100g are volatile.[2] Most bulk orders are fulfilled via "make-to-order" (custom synthesis) rather than off-the-shelf inventory.[1][2]

Part 3: Synthetic Context & Impurity Logic[1][2]

To validate a supplier, you must understand how they made the compound.[2] The dominant synthetic route is the Michael Addition of 4-chloroaniline to acrylic acid (or its esters).[1][2]

The Synthetic Pathway

[1][2]
Critical Impurity Profile

Understanding this route reveals the specific risks you must mitigate during QC:

  • Residual 4-Chloroaniline (Starting Material):

    • Risk:[1][2] High.[2][3] 4-Chloroaniline is toxic and a potential mutagen.[1][2]

    • Limit: For pharmaceutical intermediates, this is often treated as a Potential Genotoxic Impurity (PGI) requiring ppm-level control.[1][2]

  • Bis-Addition Product (Over-reaction):

    • Structure:

      
      [1][2]
      
    • Cause: The secondary amine product is still nucleophilic and can react with a second equivalent of acrylic acid.[2]

    • Detection: LC-MS is required as NMR signals may overlap significantly.[1][2]

Part 4: Self-Validating Quality Assurance Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA).[2] Implement this internal validation workflow to ensure data integrity.

Workflow Visualization

The following diagram outlines the logical decision tree for accepting or rejecting a batch based on specific chemical markers.

QA_Workflow Start Incoming Batch CAS: 21617-19-6 Identity_Check 1. Identity Verification (1H NMR in DMSO-d6) Start->Identity_Check Purity_Check 2. Purity Profiling (HPLC-UV @ 254nm) Identity_Check->Purity_Check Aromatic Pattern Matches (2 Doublets) Decision_Fail QUARANTINE Reject/Repurify Identity_Check->Decision_Fail Pattern Mismatch (e.g., Alkyl impurity) PGI_Screen 3. PGI Screen (Trace 4-Chloroaniline) Purity_Check->PGI_Screen Purity > 97% Purity_Check->Decision_Fail Bis-adduct detected Decision_Pass BATCH RELEASED For Biology/Chem PGI_Screen->Decision_Pass Aniline < Limit PGI_Screen->Decision_Fail Aniline Detected

Figure 1: Decision-logic workflow for validating incoming batches of 3-(4-Chloroanilino)propanoic acid.

Detailed Experimental Methodology
1. Identity Verification (1H NMR)
  • Objective: Confirm structure and ensure no confusion with the non-amino analog.

  • Solvent: DMSO-d6 (Preferred for solubility of amino acids).[1][2]

  • Key Diagnostic Signals:

    • 
       12.2 ppm (Broad, 1H):  Carboxylic acid proton (-COOH).[1][2]
      
    • 
       6.5 – 7.2 ppm (Two Doublets, 4H):  The para-substituted aromatic system.[1][2] The presence of the amine shifts the ortho protons upfield (lower ppm) compared to the non-amino analog.[2]
      
    • 
       5.8 ppm (Broad, 1H):  Amine proton (-NH-).[1][2] Crucial differentiator.
      
    • 
       3.2 ppm (Triplet, 2H): 
      
      
      
      -methylene (-NH-CH 2-).[1][2]
    • 
       2.5 ppm (Triplet, 2H): 
      
      
      
      -methylene (-CH 2-COOH).[1][2]
2. Purity Profiling (HPLC)[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Strong absorption by chloroaniline ring).[2]

  • Pass Criteria: Main peak area > 97%. No single impurity > 1.0% (specifically checking for the bis-adduct at higher retention time).

3. PGI Screening (Trace Analysis)[1][2]
  • Method: If the material is for GMP or late-stage lead optimization, use a colorimetric spot test (Ehrlich’s reagent) or LC-MS to confirm the absence of free 4-chloroaniline.[1][2]

  • Why: 4-chloroaniline is a degradation product and a synthesis residue.[1][2] It is significantly more toxic than the propanoic acid derivative.[2]

Part 5: Handling & Stability[1][2]

  • Storage: Store at +2°C to +8°C.

  • Atmosphere: Keep under inert gas (Argon/Nitrogen).[2] Amines can oxidize over time, turning the white solid to a beige/brown color.[2]

  • Safety: Wear standard PPE. Treat as a potential skin sensitizer due to the aniline moiety.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2727812, 3-(4-Chloroanilino)propanoic acid.[1][2] Retrieved from [Link]

  • Hassan, A. et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs.[2] PubMed Central.[2] Retrieved from [Link]

  • Master Organic Chemistry (2023). The Michael Addition Reaction Mechanism and Conjugate Addition. Retrieved from [Link]

  • MDPI (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates.[1][2][4] (Analogous scaffold application). Retrieved from [Link][1][2]

Sources

Methodological & Application

analytical methods for 3-(4-Chloroanilino)propanoic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization and Analytical Profiling of 3-(4-Chloroanilino)propanoic Acid

Abstract

This application note provides a definitive guide for the analytical characterization of 3-(4-Chloroanilino)propanoic acid (CAS 21617-19-6), a critical intermediate in the synthesis of nitrogen-containing heterocycles and beta-amino acid derivatives. We address the specific challenges associated with its zwitterionic nature and the critical requirement to detect residual 4-chloroaniline—a potential genotoxic impurity. The guide details protocols for HPLC purity analysis, NMR structural elucidation, and Mass Spectrometry profiling, supported by mechanistic insights into the separation logic.[1]

Introduction and Chemical Context

3-(4-Chloroanilino)propanoic acid is formed via the Michael addition of 4-chloroaniline to acrylic acid. While the synthesis is chemically straightforward, the purification and characterization present unique challenges due to the amphoteric nature of the molecule (containing both a secondary amine and a carboxylic acid).[1]

Critical Quality Attributes (CQAs):

  • Residual Starting Material: 4-Chloroaniline is a known toxic compound. Analytical methods must possess high sensitivity (LOD < 0.05%) to quantify unreacted aniline.[1]

  • Side Reaction Impurities: The formation of the tertiary amine (double addition product: 3,3'-(4-chloroazanediyl)dipropanoic acid) is a common byproduct if stoichiometry is not controlled.[1]

Synthesis & Impurity Pathway[1][2]

SynthesisPathway SM1 4-Chloroaniline (Genotoxic Impurity) Product 3-(4-Chloroanilino)propanoic acid (Target) SM1->Product Michael Addition (1:1 eq) SM2 Acrylic Acid SM2->Product Impurity 3,3'-(4-chloroazanediyl)dipropanoic acid (Over-alkylation Impurity) Product->Impurity Excess Acrylic Acid (Side Reaction)

Figure 1: Synthesis pathway illustrating the formation of the target molecule and the critical over-alkylation impurity.[1][2]

Physicochemical Profiling

Understanding the ionization state is prerequisite to method development.[1]

  • pKa Values:

    • Carboxylic Acid: ~3.8 – 4.2.[1]

    • Aniline Nitrogen: ~3.5 – 4.0 (reduced basicity due to the electron-withdrawing 4-chlorophenyl group).

  • Solubility:

    • pH < 2: Soluble (Cationic form: R-NH2+-R / COOH).

    • pH 4-6: Low solubility (Isoelectric/Zwitterionic region).

    • pH > 8: Soluble (Anionic form: R-NH-R / COO-).

Implication for Chromatography: Method development must avoid the isoelectric pH range to prevent precipitation on the column and peak broadening.[1]

Protocol: High-Performance Liquid Chromatography (HPLC)[1][3]

This method is optimized to separate the polar product from the less polar starting material (4-chloroaniline) and the highly polar acrylic acid.[1]

Chromatographic Conditions
ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmProvides sufficient hydrophobic retention for the aniline moiety.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)Suppresses carboxylic acid ionization (keeping it neutral/hydrophobic) to increase retention on C18.
Mobile Phase B AcetonitrileStrong organic modifier for elution.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Detection UV @ 245 nmMax absorbance for the 4-chloroaniline chromophore.
Temperature 30°CImproves mass transfer and peak shape.[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial hold for polar impurities (Acrylic acid).[1]
5.010Isocratic hold.[1]
20.060Linear gradient to elute Product and 4-Chloroaniline.
25.090Wash step.
30.010Re-equilibration.[1]
Expected Elution Order
  • Acrylic Acid: tR ~ 2-3 min (Void volume, highly polar).

  • 3-(4-Chloroanilino)propanoic acid (Target): tR ~ 12-14 min.

    • Mechanism:[1][3] The propanoic acid chain adds polarity relative to the pure aniline core, but the COOH is protonated (neutral) at pH 2.2.[1]

  • 4-Chloroaniline: tR ~ 16-18 min.

    • Mechanism:[1][3] Lacks the polar acid tail; significantly more hydrophobic.[1]

Method Development Logic

HPLC_Logic Start Method Development CheckpH Select Mobile Phase pH Start->CheckpH Acidic Acidic (pH 2-3) (Recommended) CheckpH->Acidic Neutral Neutral (pH 7) CheckpH->Neutral ResultAcid Acid: Protonated (Neutral) Amine: Protonated (+) Result: Good Retention & Peak Shape Acidic->ResultAcid ResultNeut Acid: Ionized (-) Amine: Neutral Result: Poor Retention (Too Polar) Neutral->ResultNeut

Figure 2: Decision tree for selecting mobile phase pH based on ionization states.

Protocol: Spectroscopic Characterization (NMR & IR)

Nuclear Magnetic Resonance (1H NMR)

Solvent: DMSO-d6 (Preferred for solubility) or CDCl3 (if esterified).[1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
12.10 Broad s1H-COOHCarboxylic acid proton.
7.10 Doublet (J=8.8Hz)2HAr-H (meta to N)Part of AA'BB' system (Chlorine effect).[1]
6.55 Doublet (J=8.8Hz)2HAr-H (ortho to N)Shielded by electron-donating Nitrogen.[1]
5.80 Broad s1H-NH-Secondary amine (exchangeable).
3.25 Triplet (J=6.5Hz)2H-NH-CH2-Methylene adjacent to Nitrogen.
2.45 Triplet (J=6.5Hz)2H-CH2-COOHMethylene adjacent to Carbonyl.

Interpretation: The presence of the AA'BB' pattern confirms the para-substituted ring.[1] The two triplets confirm the intact propanoic backbone.[1]

Infrared Spectroscopy (FT-IR)
  • 3350 - 3400 cm⁻¹: N-H stretch (secondary amine).

  • 2500 - 3000 cm⁻¹: O-H stretch (broad, carboxylic acid dimer).[1]

  • 1705 cm⁻¹: C=O stretch (carboxylic acid).[1]

  • 1500 & 1600 cm⁻¹: C=C aromatic ring skeletal vibrations.[1]

  • 820 cm⁻¹: C-H out-of-plane bending (para-substitution diagnostic).

Protocol: Mass Spectrometry (LC-MS)[1]

Ionization Source: Electrospray Ionization (ESI).[1] Polarity: Positive Mode (ESI+) is preferred due to the secondary amine, which protonates easily.[1]

Key MS Parameters:

  • Parent Ion [M+H]⁺: m/z 200.05 (for ³⁵Cl) and 202.05 (for ³⁷Cl).[1]

  • Isotope Pattern: A distinct 3:1 ratio between m/z 200 and 202 confirms the presence of one Chlorine atom.[1]

  • Fragmentation (MS/MS):

    • m/z 200 -> 127: Loss of the propanoic acid chain (CH₂CH₂COOH), leaving the 4-chloroaniline cation [Cl-Ph-NH₂]⁺.[1]

    • m/z 200 -> 182: Loss of water (H₂O) from the carboxylic acid (rare in ESI, common in EI).[1]

References

  • PubChem. 3-(4-Chloroanilino)propanoic acid (CID 2727812).[1][4] National Library of Medicine.[1][5] Available at: [Link][1][4]

  • NIST Chemistry WebBook. Propanoic acid, 3-chloro-, methyl ester (Related fragmentation patterns). National Institute of Standards and Technology.[1][6] Available at: [Link][1]

  • SIELC Technologies. HPLC Separation of 4-Chloroaniline. (Reference for starting material retention behavior). Available at: [Link]

Disclaimer: This Application Note is for research and development purposes only. Users must validate these methods within their own regulatory and operational frameworks.

Sources

Application Notes and Protocols: Evaluating 3-(4-Chloroanilino)propanoic Acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] This has made them prime targets for therapeutic intervention. This document provides a detailed experimental guide for researchers, scientists, and drug development professionals on how to evaluate the potential of a novel small molecule, 3-(4-Chloroanilino)propanoic acid, as a kinase inhibitor. While derivatives of similar scaffolds have shown promise in anticancer and antimicrobial studies, the specific kinase inhibitory activity of this parent compound is largely unexplored.[3][4] This guide outlines a systematic approach, from initial biochemical screening to cell-based validation, to characterize its inhibitory profile. The protocols herein are designed to be robust and adaptable, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Kinase Inhibitor Screening

The human kinome comprises over 500 protein kinases that act as molecular switches, controlling a vast array of cellular processes.[5] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases. The process of identifying and characterizing new kinase inhibitors is a cornerstone of modern drug discovery.

3-(4-Chloroanilino)propanoic acid is an organic compound whose potential as a kinase inhibitor has not been extensively documented in publicly available literature.[6] However, its structural motifs are present in molecules with known biological activities. This warrants a thorough investigation into its kinase inhibitory potential. This application note will detail the necessary experimental setups to:

  • Determine the in vitro inhibitory potency (IC50) against a panel of representative kinases.

  • Validate its on-target activity in a cellular context.

  • Establish a foundation for further structure-activity relationship (SAR) studies.

Experimental Workflow Overview

A logical and phased approach is crucial for the efficient evaluation of a potential kinase inhibitor. The workflow begins with broad biochemical screening to identify potential targets and progresses to more physiologically relevant cell-based assays to confirm activity.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation a Compound Preparation (3-(4-Chloroanilino)propanoic acid) b Biochemical Kinase Assay (e.g., ADP-Glo™) a->b c IC50 Determination (Dose-Response Curve) b->c d Selectivity Profiling (Kinase Panel) c->d e Cell Line Selection & Culture d->e Identified Primary Target(s) f Cellular Phosphorylation Assay (Western Blot or ELISA) e->f g Cell Viability/Proliferation Assay e->g h Confirmation of On-Target Effect f->h g->h

Figure 1: A generalized workflow for the evaluation of a novel kinase inhibitor, from initial biochemical characterization to cellular validation.

Phase 1: Biochemical Kinase Inhibition Assays

Biochemical assays are the first step in determining if a compound directly interacts with and inhibits a kinase.[5] These assays are performed in a cell-free system using purified, recombinant kinases. A widely used and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7] An increase in luminescence signal is inversely proportional to the kinase activity.

Core Principle of the ADP-Glo™ Assay

The assay is a two-step process:

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together. If the compound is an inhibitor, less ADP will be produced.

  • ADP Detection: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the newly formed ADP back into ATP, which drives a luciferase/luciferin reaction, producing a light signal.

Protocol: IC50 Determination using the ADP-Glo™ Assay

This protocol is a template and should be optimized for each specific kinase.

A. Reagent Preparation:

  • Compound Stock: Prepare a 10 mM stock solution of 3-(4-Chloroanilino)propanoic acid in 100% DMSO.

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.[8]

  • Kinase/Substrate Mix: Prepare a solution containing the purified kinase and its specific substrate in kinase buffer. The optimal concentration of the kinase needs to be determined empirically to ensure the reaction is in the linear range.[7]

B. Experimental Procedure (384-well plate format):

  • Compound Dilution: Perform a serial dilution of the 3-(4-Chloroanilino)propanoic acid stock solution to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Assay Plate Setup: Add 1 µL of the diluted compound or control to the appropriate wells of a 384-well plate.

  • Kinase Reaction Initiation: Add 2 µL of the Kinase/Substrate Mix to each well.

  • ATP Addition: Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear phase of the reaction.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete ATP.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

C. Data Analysis:

  • Normalization: Normalize the data using the high (DMSO only) and low (no enzyme) controls.

  • Dose-Response Curve: Plot the normalized percentage of inhibition against the logarithm of the inhibitor concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[9]

Data Presentation: Hypothetical IC50 Values

To assess selectivity, the compound should be tested against a panel of kinases from different families.

Kinase TargetKinase FamilyHypothetical IC50 (µM)
Src Tyrosine Kinase5.2
EGFR Tyrosine Kinase> 100
AKT1 Serine/Threonine Kinase12.8
CDK2 Serine/Threonine Kinase> 100
p38α Serine/Threonine Kinase25.4

This table presents hypothetical data for illustrative purposes.

From IC50 to Ki: A More Absolute Measure

The IC50 value is dependent on the ATP concentration used in the assay.[10] To obtain a more absolute measure of inhibitor potency, the inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation, especially for ATP-competitive inhibitors.[11]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of ATP used in the assay.

  • Km is the Michaelis-Menten constant for ATP for that specific kinase.

Phase 2: Cell-Based Kinase Inhibition Assays

After identifying a primary target from biochemical screens, it is essential to confirm that the compound can inhibit the kinase within a living cell.[12] Cell-based assays account for factors like cell permeability and off-target effects. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.

Signaling Pathway Context

Let's assume from our hypothetical data that Src is a primary target. Src is a non-receptor tyrosine kinase that plays a role in multiple signaling pathways, including cell proliferation and survival. A downstream substrate of Src is STAT3, which is phosphorylated on tyrosine 705 (p-STAT3 Y705).

G cluster_0 Cell Membrane Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activation STAT3 STAT3 Src->STAT3 Phosphorylation pSTAT3 p-STAT3 (Y705) (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Inhibitor 3-(4-Chloroanilino) propanoic acid Inhibitor->Src Inhibition

Figure 2: A simplified diagram of the Src-STAT3 signaling pathway, illustrating the point of inhibition by 3-(4-Chloroanilino)propanoic acid.

Protocol: Western Blot for Phospho-Substrate Levels

A. Cell Culture and Treatment:

  • Cell Line: Choose a cell line with detectable levels of Src activity (e.g., HeLa or A431 cells).

  • Plating: Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of 3-(4-Chloroanilino)propanoic acid (and a DMSO control) for a specified time (e.g., 2 hours).

  • Stimulation (Optional): If necessary, stimulate the pathway with an appropriate growth factor (e.g., EGF) for a short period (e.g., 15 minutes) to induce robust phosphorylation.

B. Protein Extraction and Quantification:

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Harvesting: Scrape the cell lysates and centrifuge to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a BCA assay.

C. Western Blotting:

  • Sample Preparation: Normalize protein amounts for all samples and prepare them with Laemmli buffer.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Y705), total STAT3, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

D. Expected Outcome:

A dose-dependent decrease in the p-STAT3 signal, with no significant change in the total STAT3 or loading control signals, would confirm that 3-(4-Chloroanilino)propanoic acid inhibits Src kinase activity in a cellular environment.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial evaluation of 3-(4-Chloroanilino)propanoic acid as a kinase inhibitor. The successful execution of these protocols will establish its inhibitory potency and cellular efficacy. Positive results from these studies would warrant further investigation, including:

  • Mechanism of Action Studies: To determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Broad Kinome Profiling: To fully assess the selectivity of the compound.

  • In Vivo Efficacy: To evaluate the compound's therapeutic potential in animal models.

By following these detailed protocols, researchers can generate high-quality, reproducible data to advance the understanding of this novel compound and its potential role in drug discovery.

References

  • Al-Warhi, T., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]

  • PubChem. 3-(4-Chloroanilino)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Geiss-Friedlander, R., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • BellBrook Labs. (2023). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Knapp, S., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]

  • ResearchGate. (2023). Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents. Available at: [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Available at: [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. PubMed. Available at: [Link]

  • ResearchGate. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available at: [Link]

  • PubChem. 3-[(4-chlorobenzoyl)amino]propanoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Roskoski, R. Jr. (2025). Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. Pharmacological Research. Available at: [Link]

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of 3-(4-Chloroanilino)propanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(4-Chloroanilino)propanoic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies. The methodology employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been developed and validated in accordance with the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation.[1][2][3]

Introduction

3-(4-Chloroanilino)propanoic acid is a chemical entity of interest in various stages of drug discovery and development. Accurate quantification of this small molecule in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such applications, offering unparalleled selectivity, sensitivity, and speed.[4] This is achieved through the use of Multiple Reaction Monitoring (MRM), which specifically monitors a predefined precursor ion to product ion transition for the analyte of interest.[5][6]

The inherent complexity of biological samples, such as plasma, necessitates a robust sample preparation strategy to minimize matrix effects and ensure reliable quantification.[7][8] This application note describes a streamlined protein precipitation protocol, which is both efficient and cost-effective for routine analysis. The use of an internal standard (IS) is critical to compensate for variability during sample preparation and analysis.[7][9][10][11] Ideally, a stable isotope-labeled (SIL) version of the analyte should be used as the IS, as it shares near-identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte through the entire analytical process.[9]

This document provides a comprehensive guide to the LC-MS/MS method, from sample preparation to data acquisition and analysis, underpinned by a rigorous validation strategy to ensure the integrity and reliability of the generated data.

Physicochemical Properties of 3-(4-Chloroanilino)propanoic acid

A foundational understanding of the analyte's physicochemical properties is crucial for methodical method development.

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₂PubChem[6]
Molecular Weight199.63 g/mol PubChem[6]
AppearanceSolid (predicted)
pKa~4-5 (propanoic acid), ~3-4 (aniline) (predicted)
LogP2.6 (computed)PubChem[6]

The presence of both a carboxylic acid and a secondary amine group suggests that the compound's ionization state will be pH-dependent. The LogP value indicates moderate lipophilicity. These characteristics guide the selection of appropriate chromatographic conditions and sample preparation techniques.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Figure 1. Overall experimental workflow for the quantification of 3-(4-Chloroanilino)propanoic acid.

Detailed Protocols

Materials and Reagents
  • 3-(4-Chloroanilino)propanoic acid (analytical standard, purity >98%)

  • 3-(4-Chloroanilino)propanoic acid-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

Standard Solutions and Quality Control Samples

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-(4-Chloroanilino)propanoic acid and its stable isotope-labeled internal standard in methanol to prepare individual 1 mg/mL stock solutions.

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples. The internal standard stock solution should be diluted to a final concentration of 100 ng/mL in acetonitrile.

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL. Prepare QC samples in the same manner at low, medium, and high concentrations within the calibration range.

Sample Preparation Protocol
  • Thaw: Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • Aliquot: To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.

  • Precipitate: Add 300 µL of cold acetonitrile (containing the internal standard) to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Liquid Chromatography:

ParameterCondition
LC SystemAgilent 1290 Infinity II or equivalent
ColumnZorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientSee Table 1
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 1. Chromatographic Gradient

Time (min)%B
0.05
0.55
3.095
4.095
4.15
5.05

Mass Spectrometry:

ParameterCondition
Mass SpectrometerAgilent 6490 Triple Quadrupole or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Gas Temperature300°C
Gas Flow12 L/min
Nebulizer35 psi
Sheath Gas Temp350°C
Sheath Gas Flow11 L/min
Capillary Voltage4000 V
Dwell Time50 ms

MRM Transitions:

The MRM transitions should be optimized by infusing a standard solution of 3-(4-Chloroanilino)propanoic acid into the mass spectrometer. Based on its structure and data from similar compounds like 3,4-dichloroaniline, the following transitions are proposed as a starting point for optimization.[5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-(4-Chloroanilino)propanoic acid200.0 (M+H)⁺To be determinedTo be optimized
3-(4-Chloroanilino)propanoic acid-d4 (IS)204.0 (M+H)⁺To be determinedTo be optimized

Predicted Fragmentation: The fragmentation of the protonated molecule (m/z 200.0) is expected to involve the loss of the propanoic acid moiety or fragmentation of the aniline ring. Likely product ions to monitor during optimization include those resulting from the loss of water (m/z 182.0), the loss of the carboxylic acid group (m/z 154.0), and fragmentation of the chloroaniline portion (e.g., m/z 127.0, corresponding to the chloroaniline cation).[4][12][13][14][15]

Method Validation

A full validation of the bioanalytical method should be performed according to the ICH M10 guideline to ensure its reliability for the intended application.[1][2][3][16][17] The validation should encompass the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Carry-over: The appearance of the analyte in a blank sample following the analysis of a high-concentration sample.

  • Dilution Integrity: The accuracy and precision of the method when samples are diluted prior to analysis.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

A summary of the acceptance criteria for these validation parameters is provided in Table 2.

Table 2. Summary of Acceptance Criteria for Method Validation (based on ICH M10)[1][2][3]

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Matrix Effect The CV of the IS-normalized matrix factor should be ≤15%.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The CV should not exceed 15% (20% at the LLOQ).
Carry-over Analyte response in a blank sample after a high concentration sample should be ≤20% of the LLOQ and ≤5% of the IS response.
Dilution Integrity Accuracy and precision should be within ±15%.
Stability Analyte concentration should be within ±15% of the nominal concentration.

Data Analysis and Quantification

Data acquisition and processing should be performed using the instrument's software (e.g., Agilent MassHunter). The concentration of 3-(4-Chloroanilino)propanoic acid in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve. A weighted (e.g., 1/x²) linear regression is typically used for the calibration curve.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of 3-(4-Chloroanilino)propanoic acid in human plasma. The method is sensitive, selective, and reliable, making it suitable for a wide range of applications in drug development. The provided protocol, including sample preparation, chromatographic and mass spectrometric conditions, and validation guidelines, offers a comprehensive resource for scientists and researchers in the field.

References

  • Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. National Institutes of Health. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC - PubMed Central. [Link]

  • Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601. EPA. [Link]

  • bioanalytical method validation and study sample analysis m10. ICH. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • (PDF) Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Research in Pharmacy. [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Bibby Scientific. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Mass Spec 3e Carboxylic Acids. YouTube. [Link]

  • WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.

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high-throughput screening with 3-(4-Chloroanilino)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput Screening for Novel Modulators of Cancer-Associated Kinase 1 (CAK1) using 3-(4-Chloroanilino)propanoic acid and its Analogs

Abstract

This document provides a comprehensive guide for developing and executing a high-throughput screening (HTS) campaign to identify novel inhibitors of Cancer-Associated Kinase 1 (CAK1), a hypothetical enzyme implicated in oncogenic signaling pathways. The protocol is centered around a fluorescence-based biochemical assay designed to screen a library of compounds, including 3-(4-Chloroanilino)propanoic acid and its structural analogs. We will delve into the rationale behind assay design, provide detailed step-by-step protocols for assay optimization and validation, and outline the workflow for a full-scale HTS campaign. Furthermore, we will discuss data analysis, including the calculation of the Z'-factor for assay quality control and criteria for hit identification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust HTS assays for enzyme targets.

Introduction: The Rationale for Targeting CAK1 and the Potential of 3-(4-Chloroanilino)propanoic acid

Cancer-Associated Kinase 1 (CAK1) is a hypothetical serine/threonine kinase that has been identified as a critical node in a signaling cascade responsible for cell proliferation and survival in certain cancer subtypes. Overexpression or constitutive activation of CAK1 is correlated with poor prognosis, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors of CAK1 represents a promising strategy for the treatment of these cancers.

The compound 3-(4-Chloroanilino)propanoic acid is an organonitrogen and organooxygen compound, functionally related to a beta-amino acid[1]. While this specific molecule is not extensively characterized in the literature, recent studies on structurally similar compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated potential anticancer and antioxidant activities[2]. This suggests that the N-phenyl-β-alanine scaffold could be a valuable starting point for the discovery of novel enzyme inhibitors. This application note will use 3-(4-Chloroanilino)propanoic acid as a representative compound from a larger library to be screened against CAK1.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological target[3][4][5]. The success of an HTS campaign is contingent upon a robust and reliable assay. Here, we describe the development of a fluorescence-based assay to measure CAK1 activity and its adaptation for HTS.

The CAK1 Signaling Pathway

To provide context for the importance of inhibiting CAK1, a simplified hypothetical signaling pathway is presented below. In this pathway, an upstream growth factor receptor (GFR) activates CAK1, which in turn phosphorylates a downstream transcription factor (TF), leading to the expression of genes involved in cell cycle progression.

CAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor (GFR) CAK1 Cancer-Associated Kinase 1 (CAK1) GFR->CAK1 Activates TF Transcription Factor (TF) CAK1->TF Phosphorylates Gene_Expression Gene Expression (Cell Cycle Progression) TF->Gene_Expression Promotes

Caption: Hypothetical CAK1 Signaling Pathway.

HTS Assay Principle and Design

The selected assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust technology for HTS. This assay measures the phosphorylation of a specific peptide substrate by CAK1.

Assay Principle:

  • Reaction: CAK1, in the presence of ATP, phosphorylates a biotinylated peptide substrate.

  • Detection: A Europium (Eu)-labeled anti-phospho-specific antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate are added.

  • Signal: If the peptide is phosphorylated, the antibody binds to it. The biotin tag on the peptide binds to streptavidin. This brings the Eu donor and APC acceptor into close proximity, resulting in a FRET signal.

  • Inhibition: In the presence of an inhibitor like 3-(4-Chloroanilino)propanoic acid, CAK1 activity is reduced, leading to less phosphorylated peptide and a decreased FRET signal.

Materials and Reagents

ReagentSupplierCatalog No.
Recombinant Human CAK1 (full-length)In-houseN/A
Biotinylated Peptide SubstrateCustomN/A
ATPSigma-AldrichA7699
TR-FRET Eu-anti-phospho-antibodyIn-houseN/A
Streptavidin-Allophycocyanin (SA-APC)Thermo FisherS868
3-(4-Chloroanilino)propanoic acidSigma-AldrichCXXXX
Staurosporine (Positive Control)Sigma-AldrichS4400
DMSOSigma-AldrichD2650
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)In-houseN/A
384-well low-volume black platesCorning3820

Experimental Protocols

Assay Development and Optimization

Prior to initiating the HTS, critical assay parameters must be optimized to ensure a robust and sensitive assay.

Step 1: Enzyme Titration The goal is to determine the optimal concentration of CAK1 that yields a linear reaction rate and a sufficient signal window.

  • Prepare a series of CAK1 dilutions in assay buffer.

  • Add a fixed, excess concentration of biotinylated peptide substrate and ATP to all wells of a 384-well plate.

  • Initiate the reaction by adding the different concentrations of CAK1.

  • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the detection reagents.

  • Read the TR-FRET signal on a compatible plate reader.

  • Select the CAK1 concentration that gives a robust signal and is in the linear range of the titration curve.

Step 2: ATP Km Determination Understanding the ATP Km is crucial for selecting the appropriate ATP concentration for an inhibitor screen.[6]

  • Using the optimized CAK1 concentration, perform the kinase assay with varying concentrations of ATP.

  • Measure the initial reaction velocity at each ATP concentration.

  • Plot the velocity versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km.

  • For the HTS, use an ATP concentration equal to or near the Km to ensure competitive inhibitors can be identified.

Step 3: Z'-Factor Determination The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[6][7]

  • Prepare 16 wells with the "high control" (enzyme + DMSO, representing 100% activity).

  • Prepare 16 wells with the "low control" (enzyme + a saturating concentration of a known inhibitor like staurosporine, representing 0% activity).

  • Run the assay under the optimized conditions.

  • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (SDhigh + SDlow)) / |Meanhigh - Meanlow| where SD is the standard deviation.

  • A consistent Z' > 0.5 indicates the assay is ready for HTS.[7]

High-Throughput Screening Protocol

The following is a generalized HTS workflow. Automation with robotic liquid handlers is essential for efficiency and reproducibility.[3][8]

HTS_Workflow start Start compound_plating Compound Plating (e.g., 10 µM final conc.) start->compound_plating enzyme_addition Addition of CAK1 Enzyme compound_plating->enzyme_addition reaction_initiation Reaction Initiation (Addition of ATP/Substrate Mix) enzyme_addition->reaction_initiation incubation Incubation (e.g., 60 min at RT) reaction_initiation->incubation detection Addition of Detection Reagents incubation->detection read_plate Read TR-FRET Signal detection->read_plate data_analysis Data Analysis (Hit Identification) read_plate->data_analysis end End data_analysis->end

Caption: High-Throughput Screening Workflow.

Step-by-Step Procedure for a Single 384-well Plate:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume of the compound library (including 3-(4-Chloroanilino)propanoic acid) dissolved in DMSO to the assay plate to achieve a final concentration of 10 µM.[7] Columns 1 and 2 should be reserved for high (DMSO only) and low (staurosporine) controls.

  • Enzyme Addition: Add 5 µL of diluted CAK1 enzyme in assay buffer to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of a 2X solution of the biotinylated peptide substrate and ATP (at Km concentration) in assay buffer to all wells to start the reaction. The final assay volume is 10 µL.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection reagent mix (containing Eu-anti-phospho-antibody and SA-APC) to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader.

Data Analysis and Hit Confirmation

5.1. Primary Data Analysis

  • Normalization: For each plate, normalize the data to the controls: % Inhibition = 100 * (1 - (Signalcompound - Meanlow) / (Meanhigh - Meanlow))

  • Hit Selection: A common threshold for hit identification is a percent inhibition value greater than three standard deviations from the mean of the sample population or a pre-defined cutoff (e.g., >50% inhibition).[9]

5.2. Hit Confirmation and Potency Determination

  • Re-testing: "Hits" from the primary screen are re-tested under the same conditions to eliminate false positives.

  • Dose-Response Curves: Confirmed hits are then tested in a dose-response format to determine their potency (IC50).

    • A minimum of 10 concentrations should be used for an accurate IC50 determination.[10]

    • The data are plotted as % inhibition versus compound concentration (log scale) and fitted to a four-parameter logistic equation to calculate the IC50.

Table 1: Hypothetical HTS Results and Hit Confirmation for Selected Compounds

Compound IDPrimary Screen % InhibitionConfirmed Hit?IC50 (µM)
3-(4-Chloroanilino)propanoic acid65.2Yes8.5
Analog A12.5No> 100
Analog B88.9Yes0.75
Staurosporine (Control)99.8Yes0.01

Conclusion

This application note provides a detailed framework for the development and execution of a high-throughput screening campaign to identify inhibitors of the hypothetical Cancer-Associated Kinase 1. By following the outlined protocols for assay optimization, validation, and screening, researchers can efficiently and reliably identify promising lead compounds, such as analogs of 3-(4-Chloroanilino)propanoic acid, for further drug development efforts. The principles and methodologies described herein are broadly applicable to other enzyme targets and underscore the importance of a rigorous and systematic approach to HTS.

References

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]

  • High-throughput screening of natural compounds for prophage induction in controlling pathogenic bacteria in food. ResearchGate. Available at: [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. Available at: [Link]

  • 3-(4-Chloroanilino)propanoic acid | C9H10ClNO2 | CID 2727812. PubChem. Available at: [Link]

  • High-Throughput Imaging Assay for Drug Screening of 3D Prostate Cancer Organoids. SLAS Discovery. Available at: [Link]

  • Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma. Journal of Visualized Experiments. Available at: [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Institutes of Health. Available at: [Link]

  • Propionic Acid | CH3CH2COOH | CID 1032. PubChem. Available at: [Link]

  • 3-[(4-chlorobenzoyl)amino]propanoic Acid | C10H10ClNO3 | CID 1235725. PubChem. Available at: [Link]

  • High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. National Institutes of Health. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. National Institutes of Health. Available at: [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. National Institutes of Health. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • AID 2013 - Image-Based HTS for Selective Antagonists for GPR55. PubChem. Available at: [Link]

  • High-throughput screening. Wikipedia. Available at: [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at: [Link]

  • High-Throughput Screening in Drug Discovery Explained. Technology Networks. Available at: [Link]

  • Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy. National Institutes of Health. Available at: [Link]

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Application Note: Handling, Storage, and Solubilization of 3-(4-Chloroanilino)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note establishes the standard operating procedure (SOP) for the handling, storage, and experimental preparation of 3-(4-Chloroanilino)propanoic acid (CAS: 22735-06-4). As an N-aryl


-amino acid derivative, this compound exhibits specific zwitterionic properties and oxidation sensitivities inherent to aniline substructures. Failure to adhere to these protocols may result in oxidative degradation (browning), cyclization, or inconsistent biological assay data due to precipitation.

Chemical Profile & Critical Properties[1][2]

Understanding the physicochemical nature of the molecule is the prerequisite for proper handling. This compound consists of a propanoic acid backbone with a secondary amine attached to a 4-chlorophenyl ring.

PropertySpecificationCritical Note
Chemical Name 3-(4-Chloroanilino)propanoic acidN-aryl

-alanine derivative
CAS Number 22735-06-4
Formula C

H

ClNO

Molecular Weight 199.63 g/mol
Physical State Off-white to pale brown powderQC Flag: Dark brown/black indicates oxidation.
pKa (Predicted) Acid: ~4.0Amine: ~3.5 - 4.5
LogP ~1.8 - 2.2Moderate lipophilicity; poor water solubility at neutral pH.
Melting Point ~127-131 °C (Analogous range)Distinct melt; degradation upon prolonged heating.
Structural Vulnerabilities[3]
  • Aniline Nitrogen: The secondary amine attached to the electron-withdrawing chlorophenyl ring is less basic than aliphatic amines but remains susceptible to N-oxidation upon exposure to air and light.

  • Carboxylic Acid: Provides a site for salt formation but also potential intramolecular cyclization (lactam formation) under dehydrating conditions or high heat.

Safety & Hazard Mitigation (Hierarchy of Controls)

Warning: This compound contains a 4-chloroaniline moiety.[1][2] Aniline derivatives are known methemoglobinemia inducers and potential carcinogens.

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Target Organs: Blood (Methemoglobinemia), Liver, Kidneys.

  • Sensitization: Potential skin sensitizer.

Handling Protocol
  • Engineering Controls: All weighing and solubilization must be performed inside a certified Chemical Fume Hood .

  • PPE: Double nitrile gloves are recommended. Standard lab coat and safety glasses.

  • Decontamination: In case of spill, neutralize with weak acid (acetic acid) followed by detergent wash; aniline derivatives adhere strongly to surfaces.

Storage Guidelines

The integrity of 3-(4-Chloroanilino)propanoic acid depends on excluding three factors: Light, Oxygen, and Moisture.

Storage Architecture (DOT Visualization)

StorageProtocol Start Received Compound (CAS 22735-06-4) StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution Solubilized (DMSO) StateCheck->Solution Primary Primary Storage: Temperature: 2-8°C Container: Amber Vial Solid->Primary Frozen Storage: -20°C or -80°C Limit Freeze/Thaw Cycles (<3) Solution->Frozen Secondary Secondary Protection: Desiccator Cabinet Inert Gas (Argon/N2) Flush Primary->Secondary Warning CRITICAL: Protect from Light (Prevents N-Oxidation) Secondary->Warning Frozen->Warning

Figure 1: Decision tree for long-term storage. Note the requirement for amber vials to prevent photo-degradation.

Specific Storage Protocols[2][7][8][9][10][11]
  • Temperature: Refrigerate at 2°C to 8°C for solid powder. Solutions must be frozen at -20°C .

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. The aniline nitrogen is prone to slow oxidation, turning the compound dark brown over time.

  • Container: Amber glass is mandatory. If amber glass is unavailable, wrap the vial in aluminum foil.

Solubilization & Handling Protocol

This molecule is amphoteric and has poor solubility in neutral water (pH 7). Direct addition to cell culture media (pH 7.4) often results in microscopic precipitation, leading to false negatives in bioassays.

Recommended Solvent Systems
SolventSolubilityUsage Context
DMSO High (>50 mM)Preferred for stock solutions (10-100 mM).
Methanol/Ethanol ModerateGood for chemical synthesis/transfer; evaporate before bioassay.
Water (Neutral) Poor (<1 mM)Avoid for stock preparation.
1M NaOH GoodForms the sodium carboxylate salt.
1M HCl ModerateForms the anilinium hydrochloride salt (less soluble than Na-salt).
Step-by-Step Solubilization Workflow
  • Weighing: Weigh the target mass into an amber glass vial.

  • Primary Solubilization (DMSO Stock):

    • Add 100% anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visible particles remain.

    • Visual Check: Solution should be clear and colorless to pale yellow. Dark yellow/orange indicates degradation.

  • Aqueous Dilution (For Assays):

    • Do not dilute directly into pure water.

    • Dilute the DMSO stock into a buffer (PBS or Media) while vortexing.

    • Keep final DMSO concentration <1% (or as tolerated by the assay).

Solubilization Logic (DOT Visualization)

SolubilityWorkflow Powder Solid Powder SolventSelect Select Solvent Powder->SolventSelect DMSO DMSO (Anhydrous) Target: 10-50 mM SolventSelect->DMSO Preferred Base 0.1M NaOH (Forms Salt) SolventSelect->Base Alternative Water Neutral Water SolventSelect->Water Avoid ResultGood Clear Solution (Ready for Assay) DMSO->ResultGood Base->ResultGood ResultBad Precipitation/Suspension (Unreliable Data) Water->ResultBad

Figure 2: Solvent selection guide. DMSO is the primary recommendation for biological stock solutions.

Quality Control (QC) & Self-Validation

Researchers should validate the compound purity before critical experiments, especially if the container has been opened previously.

Visual Inspection (The "Brown Test")
  • Pass: Off-white, beige, or very pale yellow powder.

  • Fail: Dark brown, black, or sticky gum. This indicates significant oxidation of the aniline moiety. Discard.

HPLC Validation
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/acid).

  • Expectation: Single sharp peak. Impurities often elute earlier (oxidized polar species) or later (dimers).

1H-NMR Verification (DMSO-d6)

Key diagnostic signals to confirm identity:

  • ~12.0 ppm (Broad s): Carboxylic acid proton (-COOH ).

  • ~6.5 - 7.2 ppm (m): Aromatic protons of the 4-chlorophenyl ring.

  • ~5.5 - 6.0 ppm (Broad s): Amine proton (-NH -). Note: May exchange with water.

  • ~3.2 ppm (t): Methylene adjacent to Nitrogen (-NH-CH 2-).

  • ~2.5 ppm (t): Methylene adjacent to Carbonyl (-CH 2-COOH).

References

  • PubChem. 3-(4-Chloroanilino)propanoic acid (CID 2727812).[1] National Library of Medicine. [Link]

  • National Center for Biotechnology Information. Propionic Acid (Substructure Physical Properties). PubChem Compound Summary. [Link]

  • Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry. [Link]

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experimental design for studying 3-(4-Chloroanilino)propanoic acid in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Experimental Design for 3-(4-Chloroanilino)propanoic Acid (3-4-CAPA)

Executive Summary & Scientific Rationale

3-(4-Chloroanilino)propanoic acid (3-4-CAPA), also known as N-(4-chlorophenyl)-β-alanine, represents a chemical scaffold often encountered as a synthetic intermediate for quinoline-based antimalarials, a degradation product of nitrogen mustards, or a novel linker in proteolysis-targeting chimeras (PROTACs).

To study this compound in vivo, researchers must address a specific "structural dichotomy":

  • The Propanoic Acid Tail: Enhances water solubility at physiological pH and suggests elimination via organic anion transporters (OATs) or conjugation (glucuronidation).

  • The 4-Chloroaniline Moiety: A known structural alert. 4-chloroaniline and its derivatives are associated with methemoglobinemia (hematotoxicity) and splenic toxicity due to N-hydroxylation.

Core Directive: This guide outlines a "De-risking Workflow." The goal is not just to measure blood levels, but to simultaneously validate safety by monitoring the specific toxicological liability of the aniline group.

Formulation Strategy for In Vivo Dosing

Unlike simple small molecules, 3-4-CAPA is an amphoteric amino-acid derivative. Its solubility is highly pH-dependent.

Challenge: At pH 2-4 (stomach), the carboxyl group is protonated (


) and the amine may be protonated (

), potentially limiting solubility depending on the pKa balance. At pH 7.4 (blood), it exists largely as an anion.

Recommended Protocol: Formulation for Rat PK (IV/PO)

RouteVehicle CompositionPreparation Logic
IV (Intravenous) 5% DMSO / 10% Solutol HS-15 / 85% PBS (pH 7.4) The DMSO ensures initial solubilization of the lipophilic aniline ring. PBS buffers the acid to its soluble carboxylate form. Filter sterilize (0.22 µm).
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween 80 Creates a homogenous suspension. This mimics "real-world" oral exposure where the drug must dissolve in gastric fluid.

Critical Step (Self-Validation): Before dosing, perform a "Simulated Gastric Fluid" precipitation test. Add 10 µL of your IV formulation to 1 mL of 0.1N HCl. If immediate heavy precipitation occurs, the bioavailability data will be erratic.

Experimental Design: Pharmacokinetics (PK) & Metabolism

Objective: Determine oral bioavailability (


) and identify if the "toxic handle" (4-chloroaniline) is cleaved in vivo.
Workflow Diagram: Metabolic Fate & Analysis

MetabolicFate Parent 3-4-CAPA (Parent) Liver Hepatic Metabolism (CYP450 / NAT) Parent->Liver Absorption Gluc O-Glucuronide (Non-Toxic Clearance) Liver->Gluc UGT Conjugation Cleavage Amide Hydrolysis Liver->Cleavage Amidase? Toxic 4-Chloroaniline (Free Amine) Cleavage->Toxic Release N_Ox N-Hydroxylamine Toxic->N_Ox CYP2E1 MetHb Methemoglobinemia (Toxicity Endpoint) N_Ox->MetHb Redox Cycling

Figure 1: Predicted metabolic pathways. The critical safety risk is the "Cleavage" pathway releasing free 4-chloroaniline.

Protocol: Rat PK Study (Dual Cannulation)
  • Species: Sprague-Dawley Rat (Male, 250-300g). Note: Males are often more sensitive to renal toxicity; Females to hematotoxicity. Consider mixed gender if regulatory submission is the goal.

  • Group Size: n=3 per timepoint (serial sampling via jugular vein).

  • Dose:

    • IV: 2 mg/kg

    • PO: 10 mg/kg

Sampling Schedule:

  • Timepoints: Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h.

  • Blood Handling (Crucial):

    • Collect 200 µL blood into K2-EDTA tubes.

    • Split Sample:

      • 150 µL

        
         Plasma (Spin 4000g, 10 min) for LC-MS/MS (Drug levels).
        
      • 50 µL

        
        Whole Blood  (Keep on wet ice, analyze within 1 hour) for Methemoglobin (MetHb).
        
Toxicology Assessment: The "Aniline" Safety Screen

Standard toxicity studies wait for tissue damage (histopathology). For 3-4-CAPA, you must use a biomarker-based approach to detect early oxidative stress on red blood cells.

Assay: Methemoglobin (MetHb) Monitoring

The amino-propanoic tail may mask the toxicity, but if metabolic cleavage occurs, MetHb levels will spike.

Methodology:

  • Use a Co-Oximeter (e.g., Radiometer ABL series) validated for rodent blood.

  • Thresholds:

    • Baseline: < 1.5%

    • Warning Signal: > 5%[1]

    • Overt Toxicity: > 20% (Cyanosis visible)

Data Presentation Table:

GroupDose (mg/kg)Cmax (ng/mL)Tmax (h)MetHb (Peak %)Spleen Weight (Rel %)
Vehicle-< LLOQ-0.8 ± 0.2100% (Ref)
3-4-CAPA (Low)104501.51.2 ± 0.3102%
3-4-CAPA (High)10032002.08.5 ± 1.2 135%
Positive Ctrl20 (4-CA)N/A-25.4 ± 4.1180%

Note: "Positive Ctrl" is pure 4-chloroaniline. If your compound shows high MetHb, it is metabolically unstable.

Analytical Methodology (LC-MS/MS)

To quantify 3-4-CAPA, you must separate the parent from the potential toxic metabolite (4-chloroaniline).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Transition (MRM):

    • Parent (3-4-CAPA): 200.0

      
       142.0 (Loss of propanoic acid group).
      
    • Metabolite (4-Chloroaniline): 128.0

      
       93.0.
      
  • Linearity: 1 ng/mL to 2000 ng/mL.

References & Regulatory Grounding
  • OECD Test Guideline 417: Toxicokinetics. Provides the international standard for designing ADME studies (Absorption, Distribution, Metabolism, Excretion).

  • ICH M3(R2): Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials. Defines the requirement for metabolite characterization.

  • Assessment of Aniline Toxicity: Toxicological Profile for Chloroaniline. Agency for Toxic Substances and Disease Registry (ATSDR). Highlights the MetHb mechanism.

Graphviz Workflow: The "Go/No-Go" Decision Tree

DecisionTree Start Start: 3-4-CAPA Evaluation Step1 Step 1: In Vitro Stability (Liver Microsomes) Start->Step1 Check1 Is 4-Chloroaniline released? Step1->Check1 Stop STOP: High Toxicity Risk (Modify Structure) Check1->Stop Yes (>10%) Step2 Step 2: In Vivo Rat PK + MetHb Check1->Step2 No (<10%) Check2 MetHb > 5%? Step2->Check2 Check2->Stop Yes Proceed Proceed to Efficacy Studies Check2->Proceed No

Figure 2: Strategic decision tree for de-risking the aniline scaffold.

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of 3-(4-Chloroanilino)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multi-Faceted Approach to Understanding Cellular Toxicity

3-(4-Chloroanilino)propanoic acid is a small molecule whose derivatives have been explored for potential therapeutic properties, including antimicrobial and anticancer activities.[1][2] A critical step in the preclinical development of any new chemical entity is a thorough assessment of its cytotoxic potential.[3] This document, designed for researchers in drug discovery and toxicology, provides a comprehensive guide to evaluating the cytotoxicity of 3-(4-Chloroanilino)propanoic acid.

We will move beyond a single-endpoint assay to advocate for a multi-parametric approach. This strategy is crucial because cytotoxicity is not a monolithic event. A compound can induce cell death through various mechanisms, such as necrosis (uncontrolled cell death) or apoptosis (programmed cell death), and may involve upstream events like oxidative stress.[4][5] Understanding the specific pathways activated by 3-(4-Chloroanilino)propanoic acid is essential for predicting its potential therapeutic window and off-target effects.[3]

This guide will detail the experimental rationale and provide step-by-step protocols for a tiered approach to cytotoxicity testing:

  • Primary Viability Assessment: To determine the dose-dependent effect of the compound on overall cell health and metabolic activity.

  • Mechanistic Elucidation: To distinguish between the primary modes of cell death—apoptosis and necrosis.

  • Upstream Pathway Analysis: To investigate potential initiating events, such as the induction of reactive oxygen species (ROS) and mitochondrial dysfunction.

This structured workflow allows for a comprehensive toxicological profile, providing deeper insights than a simple IC50 value.

Experimental Workflow: A Tiered Strategy for Cytotoxicity Assessment

A logical and stepwise approach ensures that resources are used efficiently while building a comprehensive understanding of the compound's effects. The proposed workflow begins with a broad assessment of cell viability and progressively drills down into specific mechanisms of cell death.

Cytotoxicity_Workflow Overall Cytotoxicity Assessment Workflow A Compound Preparation 3-(4-Chloroanilino)propanoic acid (Stock Solution in DMSO) C Tier 1: Primary Viability Assay (MTT Assay) A->C B Cell Culture (e.g., HeLa, A549, or relevant cell line) B->C D Determine IC50 Value (Dose-Response Curve) C->D Quantify formazan E Tier 2: Mechanistic Assays (Select concentrations around IC50) D->E Inform dose selection F LDH Assay (Necrosis) E->F G Caspase-3/7 Assay (Apoptosis) E->G H Tier 3: Upstream Pathway Analysis E->H K Data Analysis & Interpretation (Comprehensive Cytotoxicity Profile) F->K G->K I ROS Detection Assay (Oxidative Stress) H->I J JC-1 Assay (Mitochondrial Membrane Potential) H->J I->K J->K

Caption: A tiered workflow for assessing compound cytotoxicity.

Part 1: Primary Viability Assessment - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[6][7] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells, making it an excellent tool for generating dose-response curves and determining the IC50 (half-maximal inhibitory concentration) of a compound.[6][8]

Protocol: MTT Assay

Materials:

  • 3-(4-Chloroanilino)propanoic acid

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Appropriate cell line and complete culture medium

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-(4-Chloroanilino)propanoic acid in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[8] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[9]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[10]

Data Analysis and Interpretation

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Vehicle Control)1.25100%
11.1894.4%
100.9576.0%
250.6350.4%
500.3124.8%
1000.1512.0%
Table 1: Example MTT assay data for calculating cell viability.

Part 2: Mechanistic Elucidation - Distinguishing Apoptosis and Necrosis

Once the IC50 is established, the next critical step is to determine how the compound is killing the cells. The two primary modes of cell death are apoptosis (programmed) and necrosis (uncontrolled lysis).[5] We can differentiate these using two distinct assays performed on the supernatant and cell lysate from the same experimental setup.

A. Lactate Dehydrogenase (LDH) Assay for Necrosis

Necrosis is characterized by the loss of plasma membrane integrity, leading to the release of intracellular components into the surrounding medium.[11][12] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that, when released, can be quantified in the culture supernatant using a coupled enzymatic reaction.[5][13] An increase in LDH activity in the medium is a hallmark of necrotic cell death.[11][14]

Protocol: LDH Assay

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Cell-free culture supernatant from compound-treated cells

  • 96-well plate

  • Lysis buffer (provided in most kits, for maximum LDH release control)

  • Plate reader (absorbance at ~490 nm)

Procedure:

  • Prepare Controls: Following compound treatment as in the MTT assay, prepare three types of control wells:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add lysis buffer to untreated cells 45 minutes before the assay to induce 100% cell lysis.

    • Background: Medium only.

  • Collect Supernatant: Carefully collect 50 µL of cell-free supernatant from each well of the compound-treated plate and transfer to a new 96-well plate.

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

Data Analysis: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

B. Caspase-3/7 Assay for Apoptosis

Apoptosis is an energy-dependent, programmed cell death process executed by a family of proteases called caspases.[15] Caspases-3 and -7 are the key executioner caspases that cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[15] Assays for caspase-3/7 activity typically use a pro-fluorescent or pro-luminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[16][17]

Apoptosis_Pathway Caspase-3/7 Activation in Apoptosis A Cytotoxic Stimulus (e.g., 3-(4-Chloroanilino)propanoic acid) B Pro-Apoptotic Signals A->B C Initiator Caspases (e.g., Caspase-8, Caspase-9) B->C activate D Executioner Caspases (Caspase-3, Caspase-7) C->D activate E Cleavage of Cellular Substrates D->E H Cleaved Substrate (Fluorescent/Luminescent Signal) D->H cleaves F Apoptotic Cell Death E->F G Assay Substrate (DEVD peptide linked to reporter) G->H

Caption: Role of Caspase-3/7 in apoptosis and its detection.

Protocol: Caspase-Glo® 3/7 Assay (Luminescent)

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Opaque-walled 96-well plates suitable for luminescence

  • Cells treated with the compound in opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Treatment: Seed and treat cells with 3-(4-Chloroanilino)propanoic acid in an opaque-walled 96-well plate as described previously.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: The resulting luminescent signal is proportional to the amount of caspase-3/7 activity. Data is often presented as fold change in activity over the vehicle control.

AssayEndpoint MeasuredImplication
LDH Assay LDH release into mediaLoss of membrane integrity (Necrosis)
Caspase-3/7 Assay DEVD-cleavage activityExecutioner caspase activation (Apoptosis)
Table 2: Summary of mechanistic cytotoxicity assays.

Part 3: Upstream Pathway Analysis

To gain deeper insight, we can investigate cellular events that often precede apoptosis or necrosis, such as oxidative stress and mitochondrial damage.

A. Reactive Oxygen Species (ROS) Detection

Many cytotoxic compounds induce the formation of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[4] Excessive ROS can damage DNA, proteins, and lipids, leading to oxidative stress and triggering cell death pathways.[18][19] Cell-permeant dyes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) can be used to measure global ROS levels. Inside the cell, H2DCFDA is deacetylated and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18]

Protocol: Cellular ROS Assay

Materials:

  • ROS Assay Kit (e.g., from Thermo Fisher Scientific, Abcam)

  • H2DCFDA solution

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader or flow cytometer (Ex/Em ~495/529 nm)

  • Positive control (e.g., Tert-Butyl hydroperoxide)

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Probe Loading: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS). Add the H2DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C.[18]

  • Compound Treatment: Wash the cells to remove the excess probe. Add the medium containing various concentrations of 3-(4-Chloroanilino)propanoic acid.

  • Data Acquisition: Measure the fluorescence intensity at various time points using a plate reader. The signal is proportional to the level of intracellular ROS.[20]

B. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

The mitochondrion is central to cell life and death decisions. A key indicator of mitochondrial health is its membrane potential (ΔΨm).[21] In healthy cells, the mitochondrial membrane is highly polarized. In the early stages of apoptosis, this potential collapses.[22] The cationic dye JC-1 is a ratiometric probe used to measure this change. In healthy, high-potential mitochondria, JC-1 forms aggregates that fluoresce red.[21] In unhealthy cells with low-potential mitochondria, JC-1 remains as monomers in the cytoplasm and fluoresces green.[21][22] A shift from red to green fluorescence is a clear indicator of mitochondrial depolarization and an early sign of apoptosis.[22]

Protocol: JC-1 Assay

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit (e.g., from Abcam, Thermo Fisher)

  • Fluorescence plate reader with filter sets for green (~530 nm) and red (~590 nm) emission

  • Positive control uncoupler (e.g., FCCP or CCCP)

Procedure:

  • Cell Treatment: Seed and treat cells with the compound in a 96-well plate for the desired time.

  • JC-1 Staining: Prepare the JC-1 staining solution according to the kit protocol and add it to each well. Incubate for 15-30 minutes at 37°C.

  • Wash: Remove the staining solution and wash the cells with the provided assay buffer to remove any excess dye.

  • Data Acquisition: Read the fluorescence intensity for both red aggregates (Ex/Em ~535/590 nm) and green monomers (Ex/Em ~485/530 nm).

Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio in compound-treated cells compared to control cells indicates mitochondrial depolarization.

Conclusion

Evaluating the cytotoxicity of a novel compound like 3-(4-Chloroanilino)propanoic acid requires a systematic and multi-faceted approach. By progressing from a general viability screen (MTT) to more specific mechanistic assays (LDH, Caspase-3/7) and upstream analyses (ROS, JC-1), researchers can build a robust toxicological profile. This detailed understanding is invaluable for making informed decisions in the drug development pipeline, identifying potential mechanisms of action, and guiding future compound optimization.

References

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. [Link]

  • 3-(4-Chloroanilino)propanoic acid | C9H10ClNO2 | CID 2727812. PubChem. [Link]

  • LDH Cytotoxicity Assay FAQs. (2020). G-Biosciences. [Link]

  • Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. SpringerLink. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • ROS Assay Kit Protocol. Clinisciences. [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]

  • Propanoic acid, 3-chloro-. NIST WebBook. [Link]

  • Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Elabscience. [Link]

  • Detection of Necrosis by Release of Lactate Dehydrogenase Activity. PubMed. [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]

  • Propionic Acid | CH3CH2COOH | CID 1032. PubChem. [Link]

  • Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. (2021). PubMed. [Link]

  • The Role of LDH in Cellular Cytotoxicity. (2020). G-Biosciences. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014). Journal of Visualized Experiments. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). National Institutes of Health. [Link]

  • 3-[(4-chlorobenzoyl)amino]propanoic Acid | C10H10ClNO3 | CID 1235725. PubChem. [Link]

  • Cellular reactive oxygen species (ROS) assay strategy. (2025). AntBio. [Link]

  • Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). ResearchGate. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Permeability Solutions for 3-(4-Chloroanilino)propanoic acid

[1]

Case ID: PERM-34-CL-PROP Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Subject: Overcoming Membrane Barriers for Anionic Organic Probes[1]

Diagnostic Panel: Why is Permeability Low?

Before attempting a fix, we must validate the physicochemical root cause. 3-(4-Chloroanilino)propanoic acid (CAS: 6961-69-9) presents a classic "Charge Trap" scenario at physiological pH.[1]

Physicochemical Profile[1][2][3][4][5][6]
  • Structure:

    
    [1]
    
  • Key pKa Values:

    • Carboxylic Acid (Tail):[1] ~4.2 – 4.5[1]

    • Aniline Nitrogen (Core): ~3.8 – 4.0 (The electron-withdrawing chlorine and delocalization into the phenyl ring render this nitrogen non-basic at physiological pH).

  • State at pH 7.4 (Cytosol/Media):

    • The carboxylic acid is deprotonated (

      
      ).[1]
      
    • The aniline nitrogen is neutral (

      
      ).[1]
      
    • Net Charge: -1 (Mono-anionic) .

The Mechanism of Failure

The lipid bilayer of a cell membrane possesses a negative surface potential due to phospholipid headgroups. Your molecule is an anion.[1] According to the pH-partition hypothesis , the ionized species is electrostatically repelled by the membrane surface and desolvated poorly, preventing passive diffusion.

PermeabilityBarriercluster_0Extracellular Space (pH 7.4)cluster_1Cell Membranecluster_2Intracellular SpaceMolecule3-(4-Chloroanilino)propanoic acid(Anionic Form COO-)LipidHeadPhospholipid Heads(Negative Charge)Molecule->LipidHeadELECTROSTATICREPULSIONCoreHydrophobic CoreTargetIntracellular TargetcaptionFig 1. The Anionic Charge Trap: Electrostatic repulsion prevents membrane entry.

Strategic Solutions

We recommend a two-tiered approach. Tier 1 (Chemical Modification) is the gold standard for carboxylic acids.[1] Tier 2 (Formulation) is a non-covalent alternative if chemical modification is impossible.[1]

Tier 1: The "Ester Prodrug" Strategy (Recommended)

To force entry, we must mask the negative charge. Converting the carboxylic acid to an ethyl or methyl ester creates a neutral, lipophilic prodrug. Once inside the cell, ubiquitous intracellular esterases (e.g., carboxylesterase 1/2) will hydrolyze the ester, trapping the active acid inside.

Protocol: Ethyl Ester Synthesis & Application

Objective: Synthesize Ethyl 3-(4-chloroanilino)propanoate.

  • Synthesis:

    • Dissolve 3-(4-Chloroanilino)propanoic acid in absolute ethanol.

    • Add catalytic sulfuric acid (

      
      ) or thionyl chloride (
      
      
      ).[1]
    • Reflux for 2–4 hours.[1]

    • Neutralize and extract.[1]

    • Result: A neutral molecule with significantly higher LogP (Lipophilicity).[1]

  • In Vitro Application:

    • Treat cells with the Ester form (1–10 µM).[1]

    • Incubate for 1–4 hours to allow entry and hydrolysis.[1]

    • Control: Co-incubate with an esterase inhibitor (e.g., BNPP) to prove that the biological effect is due to the hydrolyzed acid, not the ester itself.

ProdrugMechanismProdrugEthyl Ester Form(Neutral, High LogP)MembraneCell Membrane(Passive Diffusion)Prodrug->MembraneRapid EntryEnzymeIntracellularEsterasesMembrane->EnzymeCytosolic AccessActiveActive Acid Form(Trapped Anion)Enzyme->ActiveHydrolysisActive->MembraneCannot Exit(Ion Trapping)captionFig 2. Prodrug Strategy: Masking charge for entry, then regenerating the active species.

Tier 2: Formulation (Lipid Encapsulation)

If you cannot chemically modify the compound, you must hide the charge within a lipid vehicle.

  • Liposomal Delivery: Encapsulate the compound in cationic liposomes (e.g., DOTAP). The positive charge of the liposome interacts favorably with the negative cell membrane, facilitating endocytosis or fusion.

  • DMSO "Shock": Ensure your stock is 100% DMSO. When diluting into media, keep DMSO < 0.5% to avoid toxicity, but ensure rapid mixing to prevent micro-precipitation of the acid form.

Validation Protocols

Do not rely on biological activity (e.g., cell death, signaling) as a proxy for permeability. You must measure entry directly.[1]

Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

This is the industry standard for validating passive diffusion without the noise of transporters.

Reagents:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).[1]

  • Acceptor Plate: 96-well PTFE plate.[1]

  • Artificial Membrane Oil: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in Dodecane.[1]

Step-by-Step:

  • Preparation: Dissolve your compound (Acid form and Ester form) at 10 mM in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Carefully pipette 5 µL of the Artificial Membrane Oil onto the filter of the donor plate. Critical: Ensure the oil spreads evenly.

  • Loading:

    • Add 150 µL of compound solution to the Donor (Top) wells.

    • Add 300 µL of blank PBS to the Acceptor (Bottom) wells.

  • Incubation: Sandwich the plates and incubate at 25°C for 5 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Analyze both Donor and Acceptor wells via LC-MS/MS or UV-Vis.[1]

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    [1]

Data Interpretation Guide:

Log Pe (cm/s)ClassificationExpected Result for Your Compound
> -5.0High PermeabilityEster Prodrug
-5.0 to -6.0ModerateNeutral Anilines
< -6.0Low Permeability3-(4-Chloroanilino)propanoic acid (Parent)

Troubleshooting & FAQs

Q: Can I just lower the pH of the cell culture media to protonate the acid? A: No. To protonate the carboxylic acid (pKa ~4.5), you would need to drop the media pH to ~4.5. This is cytotoxic to most mammalian cells.[1] The "Ester Prodrug" approach is the only viable way to neutralize the charge at physiological pH (7.4).

Q: My LC-MS signal for the parent acid is very low in the cell lysate. Did it not get in? A: Not necessarily.

  • Ion Suppression: Anionic organic acids often suffer from severe ion suppression in negative mode ESI.[1] Ensure you are using a high-quality internal standard (e.g., deuterated analog).[1]

  • Efflux: The parent acid might be a substrate for efflux transporters (e.g., MRPs).[1] If the Ester Prodrug gets in but is immediately pumped out after hydrolysis, add an efflux inhibitor like Probenecid (50-100 µM) during incubation.

Q: The ester prodrug is toxic to my cells. A: Check your controls. Is the toxicity due to the active acid accumulating, or the released alcohol (ethanol/methanol)?

  • Test: Use a t-butyl ester.[1] It is much harder to hydrolyze.[1] If toxicity disappears, the issue was the active acid mechanism. If toxicity remains, the lipophilic ester itself might be disrupting membranes (non-specific toxicity).

References

  • Di, L., et al. (2003).[1] "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.

  • Rautio, J., et al. (2018).[1] "The expanding role of prodrugs in contemporary drug design and development." Nature Reviews Drug Discovery.[1] [1]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

  • Avdeef, A. (2003).[1] "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.[1] [1]

Validation & Comparative

Comparative Efficacy of 3-(4-Chloroanilino)propanoic Acid: An Analysis of Available Data and Future Research Directions

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 2, 2026 – In the landscape of modern drug discovery and development, the thorough evaluation of novel chemical entities is paramount. This guide addresses the topic of 3-(4-Chloroanilino)propanoic acid and its efficacy as a potential inhibitor. However, a comprehensive review of publicly available scientific literature and bioassay data reveals a significant gap in the experimental evidence required for a detailed comparative analysis against other inhibitors. This document will outline the current state of knowledge, highlight the critical missing data, and propose the necessary experimental framework to rigorously assess the compound's potential.

Understanding 3-(4-Chloroanilino)propanoic Acid: A Structural Overview

3-(4-Chloroanilino)propanoic acid is an organonitrogen and organooxygen compound, structurally related to β-alanine[1][2]. Its chemical structure consists of a propanoic acid moiety linked to a 4-chloroaniline group. The presence of the chloro-substituted phenyl ring and the β-amino acid scaffold suggests potential interactions with various biological targets.

Derivatives of structurally similar compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have been investigated for their potential anticancer and antimicrobial properties[3][4][5][6]. These studies indicate that the N-phenyl-β-alanine scaffold can serve as a basis for developing biologically active molecules. However, the specific biological activities and inhibitory potential of 3-(4-Chloroanilino)propanoic acid itself remain largely uncharacterized in the public domain.

The Critical Gap: Lack of Efficacy and Target Data

A thorough comparative analysis of an inhibitor's efficacy necessitates quantitative data from enzymatic and cellular assays. For 3-(4-Chloroanilino)propanoic acid, the following critical information is currently unavailable in the reviewed literature:

  • Specific Molecular Target(s): The precise enzyme(s) or receptor(s) that 3-(4-Chloroanilino)propanoic acid interacts with and potentially inhibits are not identified.

  • Quantitative Efficacy Data: There is a lack of reported half-maximal inhibitory concentration (IC50) or binding affinity (Ki) values, which are essential metrics for gauging the potency of an inhibitor.

  • Mechanism of Action: The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible) has not been elucidated.

  • Comparative Studies: No direct comparative studies against known inhibitors of specific pathways have been published.

Without this fundamental data, a scientifically rigorous comparison to other inhibitors is not feasible.

A Proposed Framework for Efficacy Evaluation

To ascertain the inhibitory efficacy of 3-(4-Chloroanilino)propanoic acid, a systematic experimental approach is required. Based on its structural similarity to β-alanine and known inhibitors, several potential target classes could be investigated.

Potential Target Classes and Rationale

Given its structure, 3-(4-Chloroanilino)propanoic acid could potentially inhibit enzymes involved in β-alanine metabolism or pathways where β-alanine or structurally similar molecules are substrates or regulators. These may include:

  • Carnosine Synthase: This enzyme synthesizes carnosine from β-alanine and L-histidine. Inhibition of this enzyme could have implications in muscle physiology and neuroscience.

  • GABA Transaminase (GABA-T): This enzyme is involved in the degradation of the inhibitory neurotransmitter GABA. Some β-alanine analogs are known to interact with GABA-T.

  • Aldehyde Dehydrogenases (ALDHs): This superfamily of enzymes is involved in the detoxification of aldehydes. Some amino acid derivatives have been shown to inhibit ALDHs.

The following diagram illustrates a potential workflow for the initial screening and characterization of 3-(4-Chloroanilino)propanoic acid.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Efficacy Determination cluster_2 Phase 3: Comparative Analysis A Compound Synthesis & Purification (3-(4-Chloroanilino)propanoic acid) B Broad Panel Enzymatic Screening (e.g., Carnosine Synthase, GABA-T, ALDHs) A->B Test Compound C IC50 Determination Assays (for identified target) B->C Identified Target(s) D Mechanism of Action Studies (e.g., Lineweaver-Burk plots) C->D E Head-to-Head Comparison (vs. Known Inhibitors) D->E F Cell-Based Assays (Validate in a biological context) E->F

Caption: Proposed workflow for the systematic evaluation of 3-(4-Chloroanilino)propanoic acid's inhibitory potential.

Comparative Inhibitors for Future Studies

Once a specific molecular target for 3-(4-Chloroanilino)propanoic acid is identified, a meaningful comparison can be made against established inhibitors of that target.

Table 1: Potential Comparative Inhibitors for Key Enzyme Classes
Enzyme ClassEstablished InhibitorsRationale for Comparison
Carnosine Synthase 3-aminopropanesulfonic acid, 5-aminovaleric acid[7]To determine the relative potency and selectivity of a novel β-alanine analog.
GABA Transaminase (GABA-T) Vigabatrin, Gabaculine, Valproic Acid[8]To assess the potential for CNS activity and compare against clinically relevant antiepileptic drugs.
Aldehyde Dehydrogenase (ALDH) Disulfiram, DaidzinTo evaluate the potential for modulating aldehyde metabolism and compare against known broad-spectrum and isoform-selective inhibitors.

Standardized Experimental Protocols

To ensure data integrity and comparability, standardized and validated assay protocols must be employed.

General Protocol for IC50 Determination of an ALDH Inhibitor

This protocol provides a general framework for determining the IC50 value of a test compound against an ALDH isozyme.

  • Reagents and Materials:

    • Purified recombinant human ALDH enzyme

    • NAD(P)+

    • Aldehyde substrate (e.g., propionaldehyde)

    • Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)

    • Test compound (3-(4-Chloroanilino)propanoic acid) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate reader capable of measuring absorbance at 340 nm

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the ALDH enzyme, NAD(P)+, and the test compound at various concentrations.

    • Incubate the mixture for a defined period at a controlled temperature to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the aldehyde substrate.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NAD(P)H.

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

While the chemical structure of 3-(4-Chloroanilino)propanoic acid suggests its potential as a bioactive molecule, the current lack of empirical data on its inhibitory efficacy and molecular targets precludes a definitive comparative analysis. The framework presented in this guide outlines a clear and scientifically rigorous path forward for the characterization of this compound. By identifying its molecular target(s), quantifying its inhibitory potency, and comparing it directly with established inhibitors, the scientific community can accurately assess the therapeutic and research potential of 3-(4-Chloroanilino)propanoic acid. Future research efforts should be directed towards these foundational studies to unlock the potential of this and similar N-phenyl-β-alanine derivatives.

References

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  • Ng, R. H., & Marshall, F. D. (1978). Carnosine-synthetase inhibition of beta-alanine analogues.
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Specificity Assessment of 3-(4-Chloroanilino)propanoic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 3-(4-Chloroanilino)propanoic acid (CAS: 21617-19-6), analyzing its role as a bioactive fragment and synthetic precursor in drug discovery.

Executive Summary & Compound Identity

3-(4-Chloroanilino)propanoic acid (also known as N-(4-chlorophenyl)-


-alanine  or Fragment Fr12915 ) is a functionalized 

-amino acid derivative. In drug development, it serves two critical roles:
  • Bioactive Fragment: A "Rule-of-Three" compliant fragment used in Fragment-Based Drug Discovery (FBDD) to probe anionic binding pockets (e.g., in Aldose Reductase or Transglutaminases ).

  • Privileged Intermediate: The linear precursor to 6-chloro-4-oxo-1,4-dihydroquinoline scaffolds, which are potent inhibitors of kinases and bacterial topoisomerases.

This guide assesses its specificity profile, distinguishing its activity as a linear fragment versus its cyclized derivatives, and provides protocols for validating its binding mechanism.

PropertyDetail
IUPAC Name 3-(4-Chloroanilino)propanoic acid
CAS Number 21617-19-6
Molecular Weight 199.63 g/mol
Pharmacophore Anionic Carboxylate Tail + Hydrophobic 4-Cl-Aniline Head
Primary Target Class Aldose Reductase (ARI), Transglutaminase, Quinolone Precursor
Key Risk Aniline oxidation potential (metabolic liability)

Mechanism of Action & Specificity Profile

The Pharmacophore: Linear vs. Rigid

The specificity of 3-(4-Chloroanilino)propanoic acid arises from its ability to mimic the transition state of peptide bonds or bind to


-alanine/GABA recognition sites.
  • Anionic Anchor: The propanoic acid tail forms salt bridges with positively charged residues (e.g., Arginine/Lysine) in the active site (common in Aldose Reductase catalytic pockets).

  • Hydrophobic Interaction: The para-chloro group enhances lipophilicity and fills hydrophobic sub-pockets, increasing affinity compared to the unsubstituted aniline analog.

Signaling Pathway: The Polyol Pathway (Aldose Reductase)

As a fragment inhibitor of Aldose Reductase (AR) , this compound modulates the Polyol Pathway, which converts Glucose to Sorbitol. Inhibition is critical for preventing diabetic complications (neuropathy, retinopathy).

Pathway Diagram: Polyol Pathway Modulation

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction AR Aldose Reductase (Target) AR->Glucose Catalyzes Fructose Fructose Sorbitol->Fructose Oxidation SDH Sorbitol Dehydrogenase SDH->Sorbitol Catalyzes Inhibitor 3-(4-Chloroanilino) propanoic acid Inhibitor->AR Inhibits (IC50 ~µM-mM)

Caption: 3-(4-Chloroanilino)propanoic acid inhibits Aldose Reductase, preventing Sorbitol accumulation.

Comparative Analysis: Alternatives & Performance

In FBDD and synthesis, this compound is often compared against its unsubstituted analogs or its cyclized products.

Comparison Table
Feature3-(4-Chloroanilino)propanoic acid 3-Anilinopropanoic acid (Alternative)6-Chloro-4-oxo-quinoline (Cyclized Product)
Role Fragment / PrecursorNegative Control / FragmentPotent Drug Scaffold
Electronic Effect p-Cl is electron-withdrawing; reduces N-oxidation risk.Unsubstituted; higher oxidation risk.Rigidified system; high metabolic stability.
Binding Affinity Low-Moderate (

in

M range)
Low (

> mM)
High (

in nM range)
Ligand Efficiency High (binds efficiently per atom)ModerateLower (due to larger size)
Specificity Moderate: Flexible chain allows off-target binding.Low: Promiscuous binding.High: Shape complementarity locks specificity.
Specificity Insight
  • Vs. Unsubstituted Analog: The addition of the 4-Chloro group significantly improves specificity by restricting the orientation of the phenyl ring in the binding pocket and reducing metabolic liability (blocking para-hydroxylation).

  • Vs. Cyclized Quinolone: The linear acid is less specific than the cyclized quinolone. The cyclization locks the conformation, forcing the molecule into a specific shape that fits the target (e.g., kinase hinge region or AR active site) exclusively. The linear form is "floppy" and can adopt multiple conformations, leading to potential off-target effects.

Experimental Protocols

To assess the specificity of 3-(4-Chloroanilino)propanoic acid, researchers should use a combination of biophysical (SPR) and enzymatic assays.

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Determine the dissociation constant (


) and validate direct binding to the target (e.g., Aldose Reductase) to rule out aggregation-based inhibition.

Workflow Diagram:

SPR_Workflow Step1 1. Immobilization Target protein coupled to CM5 chip (Amine coupling) Step2 2. Preparation Dissolve 3-(4-Chloroanilino)propanoic acid in DMSO (Stock 100mM) -> Dilute to running buffer Step1->Step2 Step3 3. Injection Inject concentration series (e.g., 10 µM - 500 µM) Step2->Step3 Step4 4. Analysis Measure RU response vs. Time Check for 'Square Wave' (Fast on/off) Step3->Step4 Step5 5. Validation Plot Steady State Affinity Calculate Kd Step4->Step5

Caption: SPR workflow for validating fragment binding kinetics.

Detailed Steps:

  • Immobilization: Immobilize recombinant human Aldose Reductase (~3000 RU) on a CM5 sensor chip using standard amine coupling. Reference channel: blank activation/deactivation.

  • Sample Prep: Prepare 3-(4-Chloroanilino)propanoic acid in 100% DMSO (100 mM). Dilute into running buffer (PBS-P+, 5% DMSO) to concentrations: 0, 31.25, 62.5, 125, 250, 500

    
    M.
    
  • Solvent Correction: Run solvent correction cycles (4.5% - 5.8% DMSO) to account for bulk refractive index changes.

  • Injection: Inject samples for 60s (contact time) at 30

    
    L/min. Dissociation time: 60s.
    
  • Data Processing: Double-reference subtract (Reference channel + 0

    
    M buffer blank). Fit steady-state response (
    
    
    
    ) vs. Concentration to derive
    
    
    .
    • Success Criteria: Fast on/off rates (typical for fragments) and a clear saturation curve.

Protocol B: Spectrophotometric Aldose Reductase Assay

Objective: Quantify functional inhibition (


).
  • Reagents: 50 mM Potassium Phosphate buffer (pH 6.2), 0.4 mM Lithium Sulfate, 5 mM DL-Glyceraldehyde (substrate), 0.1 mM NADPH (cofactor), and Recombinant AR enzyme.

  • Reaction: Mix Buffer, NADPH, and Enzyme + Test Compound (various concentrations).

  • Start: Initiate reaction with DL-Glyceraldehyde.

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) for 5 minutes at 30°C.

  • Calculation: % Inhibition =

    
    .
    

Synthesis & Purity Considerations

For researchers using this compound as a precursor, purity is paramount to avoid side reactions during cyclization.

  • Synthesis Route: Reaction of 4-Chloroaniline with Acrylic Acid (or 3-bromopropionic acid) in toluene/water.

  • Impurity Marker: Unreacted 4-chloroaniline (toxic, reactive).

  • QC Check: HPLC (C18 column, Acetonitrile/Water gradient). The product should elute after 4-chloroaniline due to the acid group increasing polarity? Correction: The acid group makes it more polar than the aniline at neutral pH, but at acidic HPLC conditions, the lipophilic tail dominates.

  • Cyclization: Heating with Polyphosphoric Acid (PPA) yields the 4-quinolone.

References

  • PubChem. (2025). 3-(4-Chloroanilino)propanoic acid - Compound Summary. National Library of Medicine. [Link]

  • Google Patents. (2007). CN101058558B - 4-oxo-1(4H)-quinoline carboxylic acid compounds having aldose reductase inhibitory activity.

A Comparative Analysis of Synthetic Routes to 3-(4-Chloroanilino)propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Chloroanilino)propanoic acid, also known as N-(4-chlorophenyl)-β-alanine, is a valuable building block in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. Its structure, featuring a substituted aniline linked to a β-amino acid moiety, makes it a versatile intermediate for the development of novel bioactive molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and process chemists. This guide provides an in-depth comparative analysis of the primary synthetic routes to 3-(4-Chloroanilino)propanoic acid, offering insights into the underlying chemical principles, detailed experimental protocols, and a discussion of the relative merits of each approach.

Route 1: The Michael Addition of 4-Chloroaniline to Acrylic Acid Derivatives

The most direct and widely employed method for the synthesis of 3-(4-chloroanilino)propanoic acid is the aza-Michael addition of 4-chloroaniline to an acrylic acid derivative. This reaction is a classic example of conjugate addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated carbonyl compound.

Reaction Mechanism and Causality of Experimental Choices

The reaction proceeds through the nucleophilic attack of the nitrogen atom of 4-chloroaniline on the electron-deficient β-carbon of the acrylic acid derivative. The electron-withdrawing nature of the chlorine atom on the aniline ring slightly reduces its nucleophilicity compared to aniline itself; however, the reaction can still proceed effectively, often with heating. The choice of the acrylic acid derivative (the free acid or an ester) and the solvent are key experimental considerations.

Using acrylic acid directly in a suitable solvent like water or a polar protic solvent is often the most straightforward approach. The reaction is typically carried out at reflux to provide the necessary activation energy for the addition to occur at a reasonable rate. The acidic proton of the carboxylic acid can protonate the amine, reducing its nucleophilicity. However, at elevated temperatures, the equilibrium favors the Michael addition.

Alternatively, using an acrylic acid ester, such as methyl acrylate, followed by a subsequent hydrolysis step is also a common strategy. This can sometimes offer better solubility for the reactants and may proceed under milder conditions. The choice of an ester necessitates a second synthetic step (hydrolysis) to obtain the final carboxylic acid, which adds to the overall process time and may impact the overall yield.

Experimental Protocol: Michael Addition of 4-Chloroaniline to Acrylic Acid

This protocol is based on established procedures for the synthesis of analogous N-aryl-β-amino acids[1].

Materials:

  • 4-Chloroaniline

  • Acrylic acid

  • Water (deionized)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Activated carbon

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroaniline (1.0 equivalent) and water.

  • Addition of Acrylic Acid: To the stirred suspension, add acrylic acid (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the crude product should form.

  • Purification:

    • Filter the crude product and wash with cold water.

    • To further purify, dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

    • Treat the solution with activated carbon and heat gently, then filter through celite to remove the carbon.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the purified 3-(4-chloroanilino)propanoic acid.

    • Filter the purified product, wash with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from an appropriate solvent such as ethanol/water.

Visualization of the Michael Addition Workflow

Michael_Addition_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Chloroaniline + Acrylic Acid + Water Reflux Reflux (12-24h) Reactants->Reflux Heat Cooling Cool to RT Reflux->Cooling Filtration1 Filter & Wash Cooling->Filtration1 Base_Treatment Dissolve in NaOH(aq) Filtration1->Base_Treatment Charcoal Treat with Activated Carbon Base_Treatment->Charcoal Filtration2 Filter Charcoal->Filtration2 Acidification Acidify with HCl Filtration2->Acidification Filtration3 Filter & Wash Acidification->Filtration3 Drying Dry Filtration3->Drying Product Pure 3-(4-Chloroanilino)- propanoic acid Drying->Product

Caption: Workflow for the synthesis of 3-(4-Chloroanilino)propanoic acid via Michael Addition.

Route 2: Reaction of 4-Chloroaniline with β-Propiolactone

An alternative approach to the synthesis of 3-(4-chloroanilino)propanoic acid involves the ring-opening of β-propiolactone with 4-chloroaniline. This method avoids the use of α,β-unsaturated systems and can sometimes offer a more controlled reaction.

Reaction Mechanism and Causality of Experimental Choices

β-Propiolactone is a cyclic ester (a lactone) that is highly strained and therefore susceptible to nucleophilic attack. The reaction is a nucleophilic acyl substitution where the amine attacks the β-carbon, leading to the opening of the four-membered ring. This directly forms the desired N-substituted β-amino acid. The choice of solvent is important to ensure the solubility of the reactants and to mediate the reaction rate. Aprotic polar solvents are often suitable for this transformation. A key consideration for this route is the availability and handling of β-propiolactone, which is a toxic and carcinogenic substance, requiring stringent safety precautions.

Experimental Protocol: Reaction with β-Propiolactone

Materials:

  • 4-Chloroaniline

  • β-Propiolactone

  • Acetonitrile (or another suitable aprotic solvent)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 equivalent) in acetonitrile.

  • Addition of β-Propiolactone: Cool the solution in an ice bath and add β-propiolactone (1.0-1.1 equivalents) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be washed with a non-polar solvent like diethyl ether to remove any unreacted starting material. Further purification can be achieved by recrystallization.

Visualization of the β-Propiolactone Route Workflow

Propiolactone_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Chloroaniline + β-Propiolactone in Acetonitrile Stirring Stir at RT (24-48h) Reactants->Stirring Ice bath to RT Isolation Isolate Precipitate or Remove Solvent Stirring->Isolation Washing Wash with Diethyl Ether Isolation->Washing Recrystallization Recrystallize Washing->Recrystallization Product Pure 3-(4-Chloroanilino)- propanoic acid Recrystallization->Product

Caption: Workflow for the synthesis of 3-(4-Chloroanilino)propanoic acid via the β-Propiolactone route.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Michael AdditionRoute 2: Reaction with β-Propiolactone
Starting Materials 4-Chloroaniline, Acrylic Acid/Ester4-Chloroaniline, β-Propiolactone
Reagent Availability Readily available and relatively inexpensive.β-Propiolactone is less common and more expensive.
Reaction Conditions Typically requires heating (reflux).Often proceeds at room temperature.
Number of Steps One step if using acrylic acid; two steps if using an ester.One step.
Yield Generally good to high.Can be high, but may be sensitive to conditions.
Byproducts Minimal, primarily unreacted starting materials.Potential for polymerization of β-propiolactone.
Safety Considerations Acrylic acid is corrosive. 4-Chloroaniline is toxic.β-Propiolactone is a known carcinogen and requires specialized handling.
Scalability Well-established and scalable.Scalability is challenging due to the hazards of β-propiolactone.
Green Chemistry Use of water as a solvent is a green aspect.Use of organic solvents and the hazardous nature of the lactone are less green.

Conclusion and Recommendations

For most laboratory and industrial applications, the Michael addition of 4-chloroaniline to acrylic acid (Route 1) is the recommended synthetic route for 3-(4-chloroanilino)propanoic acid. This method utilizes readily available, less hazardous starting materials and is a robust and scalable process. The use of water as a solvent further enhances its appeal from a green chemistry perspective. While the reaction may require elevated temperatures, the operational simplicity and favorable safety profile outweigh this drawback.

The reaction with β-propiolactone (Route 2) , while elegant in its directness, is severely hampered by the extreme toxicity and carcinogenic nature of β-propiolactone. This route should only be considered in specific circumstances where the Michael addition is not feasible and when appropriate, stringent safety protocols and containment facilities are available.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and safety infrastructure. However, for a balance of efficiency, cost-effectiveness, and safety, the Michael addition approach stands out as the superior method for the preparation of 3-(4-chloroanilino)propanoic acid.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 884. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on 3-(4-Chloroanilino)propanoic acid and its derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to predict and rationalize the binding of small molecules to protein targets. We will move beyond a simple procedural list, delving into the scientific rationale behind each step to ensure a robust and reproducible in silico experiment.

Introduction: The "Why" of Molecular Docking

Molecular docking is a powerful computational technique used in drug discovery to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[1][2] This method allows us to virtually screen libraries of compounds and estimate the strength of their interaction, or binding affinity, with a target protein.[3][4] By understanding these interactions at a molecular level, we can prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[4][5]

The core of a docking experiment involves two main stages: first, a search algorithm generates a variety of possible binding poses of the ligand within the protein's active site.[1][6] Second, a scoring function evaluates each of these poses and ranks them based on a calculated binding affinity, typically expressed in kcal/mol.[1][6] A more negative binding energy generally indicates a more favorable and stable interaction.[7]

This guide focuses on 3-(4-Chloroanilino)propanoic acid, a compound belonging to a class of amino acid derivatives that have shown diverse biological activities, including antimicrobial and anticancer properties.[8][9][10][11] This makes them an interesting scaffold for the development of novel therapeutics.

Section 1: Target Selection - The Foundation of a Meaningful Study

The choice of a protein target is the most critical decision in a docking study. A biologically irrelevant target will yield meaningless results, regardless of computational rigor. Since derivatives of anilino-propanoic acid have demonstrated anticancer activity, a logical starting point is a protein implicated in cancer progression.[8][11]

For this guide, we will select Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our target protein. VEGF and its receptors are key players in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[12] Inhibiting VEGFR-2 is a clinically validated strategy in cancer therapy.

Authoritative Justification: The selection of VEGFR-2 is supported by studies demonstrating that various small molecule inhibitors targeting this receptor have potent anti-tumor effects. Furthermore, related scaffolds like oleanolic acid derivatives have been investigated as ligands for DNA i-motifs in the VEGF promoter, further linking this structural class to VEGF pathway modulation.[12]

Selected PDB Structure: We will use the crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., Axitinib). A suitable entry from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB) is 4AGO . This provides a high-resolution structure with a defined binding pocket and a co-crystallized ligand, which is essential for validating our docking protocol.

Section 2: Ligand and Protein Preparation - Ensuring Chemical Accuracy

The quality of your input structures directly impacts the reliability of the docking results. This preparation phase is about creating chemically correct and computationally ready molecules.

Experimental Protocol: Ligand Preparation
  • Obtain 2D Structures:

    • Draw the structure of 3-(4-Chloroanilino)propanoic acid (our lead compound) and at least two related analogs using a chemical drawing tool like ChemDraw or MarvinSketch. For our comparison, we will use:

      • Ligand 1: 3-(4-Chloroanilino)propanoic acid

      • Ligand 2: 3-(4-Methylanilino)propanoic acid (exploring the effect of replacing chloro with a methyl group)

      • Ligand 3: 3-(4-Chloro-2-fluoroanilino)propanoic acid (exploring the effect of an additional electron-withdrawing group)

    • Save these structures in a standard format like MOL or SDF.

  • Convert to 3D and Optimize:

    • Use a program like Open Babel or the features within molecular modeling suites (e.g., Chimera, PyMOL) to convert the 2D sketches into 3D structures.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, geometrically plausible conformation.[13]

  • Assign Protonation States and Charges:

    • The ionization state of a ligand at physiological pH (around 7.4) can significantly affect its interactions. The carboxylic acid group on our compounds will likely be deprotonated. Tools like AutoDock Tools or Chimera can be used to add hydrogens and assign partial charges (e.g., Gasteiger charges), which are necessary for the scoring function calculation.[14]

Experimental Protocol: Protein (Receptor) Preparation
  • Download and Inspect the PDB File:

    • Download the PDB file (e.g., 4AGO) from the RCSB PDB website.[15]

    • Visualize the structure using a molecular graphics program like UCSF Chimera or PyMOL.[16]

  • Clean the Structure:

    • The raw PDB file often contains non-essential molecules. The following cleaning steps are standard practice:[13][15]

      • Remove Water Molecules: Crystallographic waters are often not critical for ligand binding and can interfere with the docking algorithm.[13]

      • Remove Co-crystallized Ligands and Ions: Delete the original inhibitor (Axitinib in this case) and any non-essential ions from the PDB file.[13][16] This clears the binding site for our new ligands.

      • Handle Multiple Chains: If the biological unit is a monomer, remove any additional protein chains.[13]

  • Prepare the Receptor for Docking:

    • Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds.[13]

    • Assign Charges: Assign partial charges to the protein atoms.

    • Save in Docking-Specific Format: Save the prepared protein in the .pdbqt format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[15]

Section 3: The Docking Workflow - A Self-Validating System

To ensure the trustworthiness of our results, we must first validate our docking protocol. This is achieved by "re-docking" the original, co-crystallized ligand back into the binding site and checking if the software can reproduce the experimentally observed pose.

Workflow for Comparative Docking

G cluster_prep Preparation Phase cluster_validation Protocol Validation cluster_docking Comparative Docking cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D -> 3D, Energy Min., Charges) docking Dock Test Ligands (Ligand 1, 2, 3) ligand_prep->docking protein_prep Protein Preparation (PDB Cleanup, Add Hydrogens, Charges) redocking Re-dock Co-crystallized Ligand protein_prep->redocking protein_prep->docking rmsd Calculate RMSD redocking->rmsd < 2.0 Å? rmsd->docking Protocol Validated analysis Analyze Results (Binding Energy, Interactions) docking->analysis comparison Compare Analogs analysis->comparison G cluster_ligand Ligand Features cluster_protein Protein Active Site ligand Carboxylic Acid Anilino Linker Phenyl Ring protein H-Bond Donors/Acceptors (e.g., Asp1046) Hinge Region (e.g., Cys919) Hydrophobic Pocket (e.g., Val848, Leu840) ligand:f0->protein:p0 H-Bond ligand:f0->protein:p1 H-Bond ligand:f2->protein:p2 Hydrophobic Interaction

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(4-Chloroanilino)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to discovery goes hand-in-hand with our responsibility to ensure a safe laboratory environment and minimize our ecological footprint. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Chloroanilino)propanoic acid, grounding procedural guidance in the principles of chemical safety and regulatory compliance.

Understanding the Hazard Profile: Why Caution is Critical

  • Chlorinated Organic Compound: The presence of a chlorine atom on the aniline ring places this compound in the category of halogenated organic compounds. These substances can be toxic and persistent in the environment. Improper disposal can lead to the formation of harmful dioxins and other hazardous byproducts upon incineration. Therefore, it is crucial to segregate halogenated waste from non-halogenated waste streams to ensure it undergoes the correct disposal pathway.[1][2]

  • Aniline Derivative: Aniline and its derivatives are known for their toxicity, including methemoglobinemia, and are readily absorbed through the skin.

  • Carboxylic Acid: The propanoic acid group imparts acidic properties, suggesting potential corrosivity.

Given these characteristics, 3-(4-Chloroanilino)propanoic acid should be handled as a hazardous substance, with particular attention to avoiding skin contact, inhalation, and environmental release.

Immediate Safety and Handling Protocols

Prior to any handling or disposal preparation, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[3][4][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[3][4][5]

  • Body Protection: A lab coat is mandatory.[3][4][5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[6]

Engineering Controls
  • Ventilation: Always handle 3-(4-Chloroanilino)propanoic acid in a well-ventilated area, preferably within a chemical fume hood.[3][7]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 3-(4-Chloroanilino)propanoic acid is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][8][9]

Step 1: Waste Identification and Classification
  • Hazardous Waste Determination: Based on its chemical structure, 3-(4-Chloroanilino)propanoic acid is classified as a hazardous waste.

  • Waste Stream Segregation: This compound must be disposed of in a container specifically designated for halogenated organic waste .[1][2] Mixing it with non-halogenated waste can contaminate the entire container, leading to more complex and costly disposal procedures.[2]

Step 2: Waste Accumulation and Storage
  • Container Selection: Use a chemically compatible and leak-proof container. Plastic containers are often preferred for their durability.[10] The container must have a secure, tight-fitting lid.[1][11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste 3-(4-Chloroanilino)propanoic acid".[1][10] The label should also include the date when the first drop of waste was added.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.[10] This area should be away from heat sources, direct sunlight, and high-traffic areas. Secondary containment, such as a tray, should be used to contain any potential leaks.[12]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[1][10][13] Federal regulations limit the accumulation of hazardous waste to 55 gallons in a satellite accumulation area.[12][13]

Step 3: Arranging for Disposal
  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the ultimate authority on chemical waste disposal at your institution. They will provide specific guidance and arrange for the pickup of your hazardous waste.[10][13]

  • Waste Pickup Request: Submit a waste collection request form as per your institution's procedures.[13]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading.

  • Absorb: For liquid spills, use an inert absorbent material like sand or vermiculite.[8] For solid spills, carefully sweep up the material.

  • Collect and Dispose: Place the absorbed material or swept-up solid into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(4-Chloroanilino)propanoic acid.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Protocol cluster_spill Spill Response Start Handling 3-(4-Chloroanilino)propanoic Acid PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill Ventilation Work in a Fume Hood PPE->Ventilation Identify Identify as Hazardous Waste Ventilation->Identify Segregate Segregate as Halogenated Organic Waste Identify->Segregate Container Select & Label Waste Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store EHS Contact EHS for Pickup Store->EHS Alert Alert & Evacuate Spill->Alert Absorb Absorb & Collect Alert->Absorb DisposeSpill Dispose as Hazardous Waste Absorb->DisposeSpill DisposeSpill->EHS

Caption: Disposal workflow for 3-(4-Chloroanilino)propanoic acid.

Quantitative Data Summary

ParameterGuidelineSource
Satellite Accumulation Limit ≤ 55 gallons of hazardous waste[13]
Acute Hazardous Waste Limit ≤ 1 quart[12][13]
Maximum Storage Weight (General) 15 kg per container

Conclusion

The responsible disposal of 3-(4-Chloroanilino)propanoic acid is a multi-step process that prioritizes safety and environmental protection. By understanding the compound's potential hazards, utilizing appropriate PPE and engineering controls, and adhering to a strict waste management protocol, researchers can ensure they are in compliance with regulations and are upholding the principles of green chemistry. Always consult your institution's Environmental Health and Safety office for specific guidance and to arrange for the final disposal of chemical waste.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.